2-Chloro-4,5,6-trimethylnicotinonitrile
Description
BenchChem offers high-quality 2-Chloro-4,5,6-trimethylnicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4,5,6-trimethylnicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-4,5,6-trimethylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2/c1-5-6(2)8(4-11)9(10)12-7(5)3/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJDHHFDFUSYCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N=C1C)Cl)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001242817 | |
| Record name | 2-Chloro-4,5,6-trimethyl-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001242817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91591-64-9 | |
| Record name | 2-Chloro-4,5,6-trimethyl-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91591-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4,5,6-trimethyl-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001242817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4,5,6-trimethylpyridine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Chloro-4,5,6-trimethylnicotinonitrile CAS number 91591-64-9
CAS Number: 91591-64-9 Formula: C₉H₉ClN₂ Molecular Weight: 180.63 g/mol [1][2]
Executive Technical Summary
2-Chloro-4,5,6-trimethylnicotinonitrile represents a highly functionalized pyridine scaffold characterized by extreme steric crowding adjacent to the reactive center.[1] Unlike simple 2-chloropyridines, the presence of the 4,5,6-trimethyl pattern creates a unique electronic and steric environment.[1] The 3-cyano group (–CN) acts as a potent electron-withdrawing group (EWG), activating the C2-chlorine toward Nucleophilic Aromatic Substitution (
This molecule serves as a critical "linchpin" intermediate in the synthesis of fused heterocyclic systems, particularly pyrazolo[3,4-b]pyridines (kinase inhibitors) and pyrido[2,3-d]pyrimidines (agricultural herbicides).[1]
Structural Analysis & Reactivity Profile[1]
The "Steric-Electronic" Paradox
The reactivity of CAS 91591-64-9 is defined by two opposing forces:
-
Electronic Activation: The pyridine nitrogen and the C3-nitrile group withdraw electron density from the C2 position, making it highly electrophilic.
-
Steric Deactivation: The C4-methyl group projects into the trajectory of incoming nucleophiles, raising the activation energy for
reactions compared to un-substituted analogs.
Implication for Experimental Design: Standard protocols for chloropyridine substitution often fail here. Reactions require higher temperatures (forcing conditions) or smaller, harder nucleophiles.[1] Soft, bulky nucleophiles (e.g., tert-butoxides) may result in elimination or no reaction.[1]
Synthesis Protocol: The Self-Validating System
The most robust route to 2-Chloro-4,5,6-trimethylnicotinonitrile is the Deoxychlorination of its pyridone precursor, 2-hydroxy-4,5,6-trimethylnicotinonitrile (often existing as the 2-pyridone tautomer).[1]
Phase 1: Precursor Synthesis (Contextual)
Precursor: 4,5,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.[1] Method: Condensation of 3-methyl-2,4-pentanedione with 2-cyanoacetamide in the presence of a base (piperidine or ethoxide).[1]
Phase 2: Chlorination (The Critical Step)
Objective: Convert the C2-carbonyl oxygen into a C2-chlorine leaving group.[1]
Reagents & Setup
-
Substrate: 2-Hydroxy-4,5,6-trimethylnicotinonitrile (1.0 eq)
-
Reagent: Phosphorus Oxychloride (
) (5.0 - 10.0 eq) – Acts as both reagent and solvent.[1] -
Catalyst:
(0.1 eq) or N,N-Dimethylaniline (catalytic) – Essential for overcoming steric hindrance.[1] -
Temp: Reflux (105–110 °C).[1]
Step-by-Step Methodology
-
Drying (Critical): Ensure the pyridone precursor is dried to constant weight. Residual water reacts violently with
, generating phosphoric acid which degrades the yield. -
Addition: In a round-bottom flask under inert atmosphere (
), add the solid precursor. Carefully add .[1][3] -
Catalysis: Add catalytic
.[1] Mechanism Note: generates the highly reactive species, which is more electrophilic than , facilitating the attack on the sterically hindered amide oxygen.[1] -
Reflux: Heat to reflux for 4–6 hours.
-
Checkpoint: The reaction mixture should transition from a suspension to a clear, dark solution.
-
-
Quenching (Safety Critical): Cool the mixture to 60°C. Remove excess
via vacuum distillation. Pour the thick residue slowly onto crushed ice/water with vigorous stirring.-
Why? Direct quenching of the reaction mixture without distillation can cause an uncontrollable exotherm.
-
-
Neutralization: Adjust pH to 7–8 using solid
. -
Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over
.[1]
Validation Metrics (Quality Control)
| Analytical Method | Observation | Interpretation |
| TLC (Hex/EtOAc) | New spot ( | Product is less polar than the pyridone precursor. |
| FT-IR | Disappearance of broad -OH/NH stretch (3200-3400 | Successful removal of the lactam/hydroxyl group.[1] |
| FT-IR | Strong band at ~2230 | Retention of the Nitrile (CN) group (Crucial check).[1] |
| 1H-NMR | 3 Distinct Singlets (Methyls) | Confirmation of the trimethyl pattern (no scrambling). |
Visualization: Reaction Mechanism & Workflow[1]
The following diagram illustrates the conversion mechanism and the critical "steric gate" concept.
Figure 1: Mechanistic pathway for the deoxychlorination of the sterically crowded pyridone scaffold.
Downstream Applications: The Divergent Hub
Once synthesized, CAS 91591-64-9 serves as a divergent intermediate.[1] The diagram below details the two primary reaction vectors: Vector A (Displacement) and Vector B (Cyclization) .
Figure 2: Divergent synthesis pathways utilizing the electrophilic C2-chlorine and C3-nitrile handles.[1][4]
Protocol for Pyrazolo[3,4-b]pyridine Formation
Because of the 4-methyl steric hindrance, standard hydrazine reflux in ethanol often stalls.[1]
-
Optimized Condition: Use Hydrazine Hydrate in n-Butanol at 120°C. The higher boiling point solvent is necessary to drive the initial
displacement of the chlorine before the intramolecular cyclization onto the nitrile occurs.[1]
Safety & Handling (MSDS Summary)
-
Hazard Class: Irritant (Skin/Eye/Respiratory).[1]
-
Water Reactivity: Low for the product, but High for the
reagent used in synthesis. -
Storage: Store under inert gas (
or Ar) at 2–8°C. The C-Cl bond is stable, but the nitrile can slowly hydrolyze if exposed to atmospheric moisture over months.[1] -
Toxicology: Pyridine nitriles are potential metabolic poisons (cyanide liberation potential in vivo, though rare with stable rings).[1] Handle in a fume hood.
References
-
Synthesis Methodology (General Pyridine Chlorination): 2-Chloronicotinonitrile. Organic Syntheses, Coll. Vol. 4, p.166 (1963).[1] Available at: [Link][1]
-
Elimination/Chlorination Mechanism: Elimination of Alcohols To Alkenes With POCl3. Master Organic Chemistry. Available at: [Link]
-
Applications in Heterocyclic Synthesis: Synthesis and reactivity of 2-chloro-nicotinonitrile derivatives. Qatar University Science Journal.[1] Available at: [Link]
Sources
- 1. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 2. 2-Chloro-4,5,6-trimethylnicotinonitrile [myskinrecipes.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents [patents.google.com]
An In-Depth Technical Guide to 2-Chloro-4,5,6-trimethylnicotinonitrile: Molecular Structure, Properties, and Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 2-Chloro-4,5,6-trimethylnicotinonitrile, a key heterocyclic building block in medicinal chemistry and drug discovery. This document will delve into the compound's molecular structure, physicochemical properties, and detailed analytical methodologies for its characterization, offering field-proven insights to support research and development endeavors.
Introduction: The Strategic Importance of Substituted Nicotinonitriles
Substituted nicotinonitriles are a class of heterocyclic compounds of significant interest in the pharmaceutical and agrochemical industries. The presence of a pyridine ring, a nitrile group, and various substituents allows for diverse chemical modifications, making them versatile scaffolds for the synthesis of novel bioactive molecules. The chlorine atom at the 2-position of 2-Chloro-4,5,6-trimethylnicotinonitrile is particularly noteworthy as it serves as a reactive handle for nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups and the construction of more complex molecular architectures. This reactivity profile makes it a valuable intermediate in the synthesis of targeted therapeutics.
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecular structure and properties of 2-Chloro-4,5,6-trimethylnicotinonitrile is fundamental to its application in synthesis and drug design.
Molecular Identity and Weight
The key identifiers and molecular weight of the compound are summarized in the table below.
| Identifier | Value | Source |
| Chemical Name | 2-Chloro-4,5,6-trimethylnicotinonitrile | - |
| CAS Number | 91591-64-9 | [1] |
| Molecular Formula | C₉H₉ClN₂ | [2] |
| Molecular Weight | 180.63 g/mol | [2] |
| SMILES | Cc1nc(Cl)c(C#N)c(C)c1C | [2] |
| InChI Key | OPJDHHFDFUSYCZ-UHFFFAOYSA-N | [2] |
Structural Elucidation
The structural formula of 2-Chloro-4,5,6-trimethylnicotinonitrile reveals a pyridine ring substituted with a chlorine atom at the 2-position, a nitrile group at the 3-position, and three methyl groups at the 4, 5, and 6-positions.
Caption: 2D representation of 2-Chloro-4,5,6-trimethylnicotinonitrile.
Synthesis and Purification: A Field-Proven Protocol
The synthesis of 2-Chloro-4,5,6-trimethylnicotinonitrile can be achieved through the chlorination of the corresponding hydroxypyridine precursor. The following protocol is a robust and reproducible method adapted from established procedures for the synthesis of similar chloropyridine derivatives.[3]
Rationale for Experimental Choices
The choice of phosphorus oxychloride (POCl₃) as the chlorinating agent is based on its high efficiency in converting hydroxyl groups on heterocyclic rings to chlorine atoms. The reaction is typically performed in a suitable high-boiling solvent or neat, and the temperature is carefully controlled to ensure complete reaction and minimize side-product formation. The work-up procedure is designed to neutralize the excess POCl₃ and isolate the product with high purity.
Step-by-Step Synthesis Protocol
Caption: Workflow for the synthesis of 2-Chloro-4,5,6-trimethylnicotinonitrile.
Materials:
-
2-Hydroxy-4,5,6-trimethylnicotinonitrile
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Saturated sodium bicarbonate (NaHCO₃) solution or Sodium hydroxide (NaOH) solution
-
Ethyl acetate or Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-hydroxy-4,5,6-trimethylnicotinonitrile.
-
Carefully add phosphorus oxychloride (3-5 equivalents) to the starting material.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH reaches 7-8.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-Chloro-4,5,6-trimethylnicotinonitrile as a solid.
Analytical Characterization: A Self-Validating System
The identity and purity of the synthesized 2-Chloro-4,5,6-trimethylnicotinonitrile must be confirmed using a suite of analytical techniques. Commercial suppliers of this compound confirm its quality using methods such as NMR, HPLC, and LC-MS, establishing a benchmark for its characterization.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The expected ¹H and ¹³C NMR spectra of 2-Chloro-4,5,6-trimethylnicotinonitrile can be predicted based on its structure and by comparison with similar compounds.[4]
-
¹H NMR: The proton NMR spectrum is expected to show three distinct singlets in the aliphatic region, corresponding to the three methyl groups at positions 4, 5, and 6. The chemical shifts of these methyl groups will be influenced by their position on the pyridine ring and the presence of the electron-withdrawing chloro and cyano groups.
-
¹³C NMR: The carbon NMR spectrum will display nine distinct signals. The carbon atoms of the pyridine ring will appear in the aromatic region, with their chemical shifts influenced by the attached substituents. The carbon of the nitrile group will have a characteristic chemical shift in the range of 115-125 ppm. The three methyl carbons will be observed in the upfield region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 2-Chloro-4,5,6-trimethylnicotinonitrile, the mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 180 and an [M+2]⁺ peak at m/z 182 with a characteristic isotopic abundance ratio of approximately 3:1, which is indicative of the presence of one chlorine atom.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-Chloro-4,5,6-trimethylnicotinonitrile is expected to show characteristic absorption bands for:
-
C≡N stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹.
-
C-Cl stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹.
-
C-H stretch (methyl groups): Bands in the region of 2850-3000 cm⁻¹.
-
C=C and C=N stretches (pyridine ring): Multiple bands in the 1400-1600 cm⁻¹ region.
Applications in Drug Discovery and Development
2-Chloro-4,5,6-trimethylnicotinonitrile is a valuable building block in the synthesis of a wide range of biologically active molecules. The 2-chloro substituent acts as a versatile synthetic handle for introducing various functionalities through nucleophilic aromatic substitution reactions. This allows for the exploration of a broad chemical space in the search for new drug candidates. Its utility has been demonstrated in the synthesis of compounds targeting various therapeutic areas.
Conclusion
This technical guide has provided a detailed overview of the molecular structure, properties, synthesis, and analytical characterization of 2-Chloro-4,5,6-trimethylnicotinonitrile. The provided protocols and analytical insights are intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this important chemical intermediate in their research and development activities. The combination of a well-defined structure, predictable reactivity, and robust analytical characterization methods makes 2-Chloro-4,5,6-trimethylnicotinonitrile a reliable and valuable tool in the pursuit of novel therapeutics.
References
-
Lemmerer, A., Esterhuysen, C., & Bernstein, J. (2010). Synthesis, characterization, and molecular modeling of a pharmaceutical co-crystal: (2-chloro-4-nitrobenzoic acid):(nicotinamide). Journal of Pharmaceutical Sciences, 99(9), 4054-4071. [Link]
- CN100355732C - Preparation of 2-Cl-5-F-nicotin
- CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
- CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.
-
Royal Society of Chemistry. (n.d.). High-Resolution Solid-State 13C NMR Spectroscopy of the Paramagnetic Metal-Organic Frameworks, STAM-1 and HKUST-1. Retrieved from [Link]
-
Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]
-
ResearchGate. (2025, August 6). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR Spectra of 2-chloro-4-nitroaniline (a) calculated and (b) observed. Retrieved from [Link]
-
ChemConnections. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Methanaminium, N-[2-chloro-3-(dimethylamino)-2-propenylidene]-N-methyl-, hexafluorophosphate(1-). Retrieved from [Link]
- Metin, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
- University of Chemistry and Technology, Prague. (n.d.). Table of Characteristic IR Absorptions.
-
MDPI. (n.d.). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Best Practice Guide for Generating Mass Spectra. Retrieved from [Link]
-
A-Level Chemistry. (2022, May 7). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes. Retrieved from [Link]
- National Toxicology Program. (1992). NTP Technical Report on the toxicity studies of trans-1,2-dichloroethylene (CAS no. 156-60-5) administered in microcapsules in feed to F344/N rats and B6C3F(1) mice. Toxicology and carcinogenesis studies of trans-1,2-dichloroethylene (CAS no. 156-60-5)
-
Lombardo, L. J., Lee, F. Y., Chen, P., Norris, D., Barrish, J. C., Behnia, K., ... & Borzilleri, R. M. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of medicinal chemistry, 47(27), 6658–6661. [Link]
-
Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). C4H9Cl (CH3)3CCl mass spectrum of 2-chloro-2-methylpropane. Retrieved from [Link]
-
NIST. (n.d.). Methyl 2-chloro-4-nitrobenzoate. Retrieved from [Link]
-
NIST. (n.d.). 2-Chloro-N-methylacetamide. Retrieved from [Link]
Sources
- 1. 91591-64-9|2-Chloro-4,5,6-trimethylnicotinonitrile|BLD Pharm [bldpharm.com]
- 2. 2-Chloro-4,5,6-trimethylnicotinonitrile AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents [patents.google.com]
- 4. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
- 5. m.youtube.com [m.youtube.com]
Technical Guide: Synthesis of 2-Chloro-4,5,6-trimethylnicotinonitrile
Executive Summary
Target Molecule: 2-Chloro-4,5,6-trimethylnicotinonitrile (CAS: 91591-64-9) Core Application: Intermediate for non-nucleoside reverse transcriptase inhibitors (NNRTIs), agrochemicals, and advanced heterocyclic building blocks. Synthetic Strategy: A robust, two-step convergent synthesis involving a base-catalyzed Guareschi-Thorpe condensation followed by deoxy-chlorination. Yield Potential: 55–65% (Overall)
This guide details the scalable synthesis of 2-Chloro-4,5,6-trimethylnicotinonitrile. Unlike generic protocols, this workflow addresses the specific steric challenges imposed by the trimethyl substitution pattern at positions 4, 5, and 6, which significantly influences reaction kinetics and solubility profiles compared to the simpler 4,6-dimethyl analogs.
Retrosynthetic Analysis & Pathway Design
The 2-chloro-3-cyano-pyridine core is best accessed via the "Pyridone Route," avoiding the harsh conditions of direct electrophilic substitution on a pyridine ring.
-
Disconnection A (C-Cl bond): The chlorine is installed via nucleophilic displacement of a hydroxyl (lactam) group using phosphorus oxychloride (
). -
Disconnection B (Heterocyclic Ring): The 2-hydroxy-3-cyano-pyridine scaffold is constructed via a multicomponent condensation. The 4,5,6-trimethyl pattern dictates the use of 3-methyl-2,4-pentanedione (methyl acetylacetone) as the 1,3-dicarbonyl component.
Reaction Scheme (DOT Visualization)
Figure 1: Synthetic pathway from commercially available precursors to the target chloropyridine.
Step 1: Synthesis of 2-Hydroxy-4,5,6-trimethylnicotinonitrile
Mechanism: Base-catalyzed Knoevenagel condensation followed by Michael addition and cyclodehydration.
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5][6][7][8] | Role | Critical Attribute |
| 3-Methyl-2,4-pentanedione | 1.05 | Carbon Scaffold | Must be free of 2,4-pentanedione impurities to avoid des-methyl byproducts. |
| Cyanoacetamide | 1.00 | Nitrogen Source | Dry, free-flowing powder. |
| Potassium Hydroxide (KOH) | 1.10 | Base Catalyst | Dissolved in MeOH; NaOH is a viable alternative but KOH often yields cleaner precipitates. |
| Methanol (MeOH) | Solvent | Medium | Anhydrous preferred to minimize side hydrolysis. |
Experimental Protocol
-
Preparation: In a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer, dissolve Cyanoacetamide (1.0 eq) in MeOH (5 vol) .
-
Base Addition: Add KOH (1.1 eq) dissolved in minimal MeOH dropwise. The solution may warm slightly; maintain < 40°C.[9]
-
Substrate Addition: Add 3-Methyl-2,4-pentanedione (1.05 eq) slowly over 30 minutes. The steric bulk of the methyl group at the 3-position of the diketone slows the initial nucleophilic attack compared to acetylacetone.
-
Reaction: Heat the mixture to reflux (approx. 65°C) for 6–8 hours.
-
Checkpoint: Monitor by TLC (10% MeOH in DCM). The diketone spot should disappear.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into Ice Water (10 vol) containing HCl (1.2 eq) to neutralize the potassium salt and protonate the pyridone oxygen.
-
Precipitation: The product, 2-hydroxy-4,5,6-trimethylnicotinonitrile, will precipitate as a solid.
-
Filter the solid and wash with cold water (2x) and cold ethanol (1x) to remove unreacted diketone.
-
Drying: Dry in a vacuum oven at 60°C for 12 hours.
-
Expected Yield: 75–85% Appearance: Off-white to pale yellow powder.
Step 2: Deoxychlorination to 2-Chloro-4,5,6-trimethylnicotinonitrile
Mechanism: The pyridone oxygen attacks the electrophilic phosphorus of
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5][6][7][8] | Role | Critical Attribute |
| 2-Hydroxy-Intermediate | 1.00 | Substrate | Must be strictly dry; water reacts violently with POCl3. |
| Phosphorus Oxychloride ( | 4.0–6.0 | Reagent/Solvent | Excess serves as solvent. Freshly distilled if dark/colored. |
| Triethylamine ( | 0.5–1.0 | Acid Scavenger | Optional but recommended to buffer HCl evolution and accelerate reaction. |
Experimental Protocol
-
Setup: Use a thoroughly dried flask under an inert atmosphere (
). Connect a gas scrubber (NaOH trap) to the condenser outlet to neutralize HCl gas. -
Charging: Charge the solid 2-Hydroxy-4,5,6-trimethylnicotinonitrile into the flask.
-
Reagent Addition: Carefully add
(5 vol) . If using a base catalyst, add dropwise at 0°C. -
Reaction:
-
Slowly ramp temperature to 100–110°C (Reflux).
-
Caution: Significant HCl evolution will occur around 80–90°C.
-
Maintain reflux for 3–5 hours. The suspension should clear to a dark solution.
-
-
Quenching (Critical Safety Step):
-
Distill off excess
under reduced pressure if running on a large scale (>50g). -
Cool the residue to < 20°C.
-
Pour the residue slowly onto Crushed Ice/Water with vigorous stirring. Maintain temperature < 30°C to prevent hydrolysis of the nitrile group.
-
Neutralize the aqueous slurry to pH 7–8 using solid
or 20% NaOH solution.
-
-
Extraction:
-
Extract the aqueous mixture with Dichloromethane (DCM) or Ethyl Acetate (3x).
-
Wash combined organics with Brine.
-
Dry over anhydrous
and concentrate.
-
Purification:
-
The crude material is often pure enough for subsequent steps.
-
If necessary, recrystallize from Hexane/Ethyl Acetate (9:1) or purify via silica gel chromatography (Eluent: 5–10% EtOAc in Hexanes).
Expected Yield: 70–85% Appearance: White to crystalline solid.
Process Workflow Visualization
Figure 2: Operational workflow for the synthesis process.
Analytical Characterization Data (Expected)
Verification of the 4,5,6-trimethyl substitution pattern is crucial to distinguish from potential isomeric impurities.
| Technique | Expected Signal Characteristics |
| 1H NMR ( | δ 2.65 (s, 3H) : Methyl at C6 (deshielded by ring N). δ 2.45 (s, 3H) : Methyl at C4 (deshielded by CN/Cl proximity). δ 2.25 (s, 3H) : Methyl at C5. Note: No aromatic protons should be observed. |
| 13C NMR | Signals for C2-Cl (~150 ppm), C3-CN (~110 ppm), CN (~115 ppm), and three distinct methyl carbons (15–25 ppm). |
| Mass Spec (ESI/GC-MS) | [M]+ : 180.05 (Cl-35) / 182.05 (Cl-37) in 3:1 ratio. |
| IR | 2230 cm⁻¹ (C≡N stretch), 1560 cm⁻¹ (C=N pyridine ring). |
Safety & Risk Management
-
Phosphorus Oxychloride (
): Highly corrosive and reacts violently with water to release HCl and phosphoric acid. All glassware must be oven-dried. Personnel must wear full face shields and acid-resistant gloves. -
HCN Potential: While the nitrile group is stable, thermal decomposition or strong acidic hydrolysis could theoretically release trace HCN. Work in a well-ventilated fume hood.
-
Exotherms: The quenching of the chlorination reaction is highly exothermic. Ice addition must be slow and controlled.
References
-
Preparation of 2-chloronicotinonitriles: Taylor, E. C.; Crovetti, A. J.[3] Journal of Organic Chemistry, 1954 , 19, 1633.[3] Link
- Synthesis of substituted 3-cyano-2-pyridones: Misic-Vukovic, M. et al. Journal of the Serbian Chemical Society, 2004, 69, 871. (Describes the reaction of 3-alkyl-2,4-pentanediones with cyanoacetamide).
-
Solvent-Free Chlorination Protocol: Wang, H. et al. Journal of Organic Chemistry, 2011 , 76, 2901. (Modern POCl3 protocols).[6]
-
Compound Registry: 2-Chloro-4,5,6-trimethylnicotinonitrile (CAS 91591-64-9).[10] ChemicalBook / BLD Pharm Database. Link
- General Pyridine Synthesis: Henry, R. A. Journal of the American Chemical Society, 1952, 74, 278.
Sources
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 8. The synthesis method of 3-Amino-2-chloro-4-methylpyridine_Chemicalbook [chemicalbook.com]
- 9. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]
- 10. 91591-64-9|2-Chloro-4,5,6-trimethylnicotinonitrile|BLD Pharm [bldpharm.com]
2-Chloro-4,5,6-trimethylnicotinonitrile as a pharmaceutical intermediate.
This guide provides an in-depth technical analysis of 2-Chloro-4,5,6-trimethylnicotinonitrile , a highly specialized heterocyclic intermediate. It is structured to serve researchers and process chemists optimizing the synthesis of pyridine-based pharmacophores.
CAS: 91591-64-9 | Formula:
Executive Summary
2-Chloro-4,5,6-trimethylnicotinonitrile is a trisubstituted pyridine building block characterized by a high degree of steric congestion and electronic activation. Unlike simpler chloronicotinonitriles, the 4,5,6-trimethyl substitution pattern provides unique regiochemical control during nucleophilic aromatic substitution (
Chemical Profile & Reactivity
The molecule features a pyridine core destabilized by an electron-withdrawing nitrile group at C3 and an electronegative chlorine at C2. This "push-pull" electronic environment, combined with the steric bulk of three methyl groups, defines its reactivity.
| Property | Value/Description |
| Appearance | White to off-white crystalline solid |
| Melting Point | 105–108 °C |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |
| Reactivity Hub | C2-Cl: Highly susceptible to |
| Steric Profile | C4-Me: Blocks nucleophilic attack at C4 (para to N), ensuring C2 selectivity.C5/C6-Me: Increases lipophilicity and metabolic stability of downstream APIs. |
Upstream Synthesis: The "Make"
The industrial synthesis of 2-Chloro-4,5,6-trimethylnicotinonitrile typically proceeds via the Guareschi-Thorpe condensation or a modified Knoevenagel cyclization , followed by chlorodehydroxylation.
Retrosynthetic Logic
The 4,5,6-trimethyl pattern suggests a symmetric or near-symmetric diketone precursor. 3-Methyl-2,4-pentanedione (methylacetylacetone) is the ideal carbon scaffold, providing the C4, C5, and C6 carbons and their attached methyl groups.
Synthetic Pathway[2][3]
-
Cyclocondensation: Reaction of 3-methyl-2,4-pentanedione with cyanoacetamide in the presence of a base (e.g., piperidine or KOH) yields the pyridone intermediate, 4,5,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile .
-
Aromatization/Chlorination: Treatment of the pyridone with phosphorus oxychloride (
) converts the C2-carbonyl (lactam) into the C2-chloro derivative.
Figure 1: Synthetic workflow from commodity chemicals to the target intermediate.
Detailed Protocol: Chlorination Step
Note: This protocol assumes the isolation of the pyridone intermediate.[2]
Reagents:
-
4,5,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (1.0 eq)
-
Phosphorus Oxychloride (
) (5.0 eq)[2] - (0.1 eq, catalytic booster)
Procedure:
-
Setup: Charge a dry round-bottom flask with the pyridone intermediate.
-
Addition: Add
slowly under inert atmosphere ( ). Add to accelerate the reaction.[2] -
Reaction: Heat the mixture to reflux (approx. 105 °C) for 3–5 hours. Monitor by TLC (eluent 20% EtOAc/Hexane) until the starting material spot disappears.[2]
-
Quench (Critical): Cool the mixture to room temperature. Pour the reaction mass slowly onto crushed ice with vigorous stirring. Caution: Exothermic hydrolysis of excess
.[2] -
Isolation: Neutralize the aqueous slurry to pH 7–8 using solid
. Extract with Dichloromethane (DCM) ( ).[2] -
Purification: Dry the organic layer over
, concentrate in vacuo, and recrystallize from Ethanol/Heptane if necessary.
Downstream Applications: The "Use"
The utility of 2-Chloro-4,5,6-trimethylnicotinonitrile lies in its ability to serve as a rigid, lipophilic scaffold for fused heterocycles.
Synthesis of Pyrazolo[3,4-b]pyridines
The most common application is the reaction with hydrazine derivatives to form pyrazolo[3,4-b]pyridines. These fused systems are bioisosteres of purines and are widely investigated as ATP-competitive kinase inhibitors .
-
Mechanism: Hydrazine acts as a bidentate nucleophile.[2] The primary amine displaces the C2-Cl (
), followed by an intramolecular attack of the secondary nitrogen on the C3-Nitrile, resulting in cyclization. -
Significance: The 4,5,6-trimethyl pattern imparts metabolic stability and hydrophobic interactions within the kinase ATP-binding pocket.
Synthesis of Pyrido[2,3-d]pyrimidines
Reaction with amidines (e.g., guanidine, formamidine) yields pyrido[2,3-d]pyrimidines, a class of compounds known for DHFR (Dihydrofolate Reductase) inhibition and anti-tumor activity.
Figure 2: Divergent synthesis pathways to high-value pharmaceutical scaffolds.
Quality & Impurity Profiling
When sourcing or synthesizing this intermediate, specific impurities must be monitored to ensure downstream success.
-
Impurity A (Hydrolysis Product): 2-Hydroxy-4,5,6-trimethylnicotinonitrile. Arises from incomplete chlorination or moisture ingress.[2] Detection: HPLC (polar, elutes early).
-
Impurity B (Des-cyano): 2-Chloro-4,5,6-trimethylpyridine. Rare, but possible if decarboxylation occurs during precursor synthesis.[2]
-
Impurity C (Regioisomer): 4,6-dimethyl-2-chloronicotinonitrile. Occurs if the starting diketone (3-methyl-2,4-pentanedione) is contaminated with acetylacetone.
Safety & Handling
-
Hazard Class: Acute Toxic (Oral/Dermal/Inhalation).[2]
-
Skin Sensitizer: Chloropyridines are potent sensitizers.[2] Use double gloving (Nitrile).[2]
-
Reactivity: Liberates toxic HCN gas if exposed to strong acids.[2] Liberates HCl fumes upon hydrolysis.[2] Store in a cool, dry place under inert gas.
References
-
Synthesis of Pyridine-3-carbonitriles: Organic Syntheses, Coll. Vol. 4, p. 166 (1963); Vol. 32, p. 25 (1952).
-
Reactivity of 2-Chloronicotinonitriles: Journal of Heterocyclic Chemistry, "Synthesis and reactivity of 2-chloro-4,6-dimethylnicotinonitrile". [2]
-
Kinase Inhibitor Scaffolds: Journal of Medicinal Chemistry, "Pyrazolo[3,4-b]pyridine inhibitors of p38 MAP kinase".
-
Precursor Synthesis (Knoevenagel): Tetrahedron Letters, "One-pot synthesis of substituted pyridones via Knoevenagel condensation".
-
CAS Registry Data: 2-Chloro-4,5,6-trimethylnicotinonitrile (CAS 91591-64-9).[3] [2]
Sources
An In-depth Technical Guide to the Reactivity of the Chloro Group in 2-Chloro-4,5,6-trimethylnicotinonitrile
Abstract
2-Chloro-4,5,6-trimethylnicotinonitrile is a substituted pyridine derivative of significant interest in medicinal and agrochemical research. Its utility as a synthetic intermediate is largely defined by the reactivity of the C2-chloro substituent. This guide provides a comprehensive technical overview of the key transformation pathways for this chloro group, focusing on Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. We will explore the underlying electronic factors governing this reactivity, provide field-proven experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal synthetic strategy. This document is intended for chemists and drug development professionals seeking to leverage this versatile building block in their research endeavors.
Introduction: The Strategic Importance of the C2-Chloro Group
Substituted pyridines are privileged scaffolds in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] 2-Chloro-4,5,6-trimethylnicotinonitrile presents a unique combination of structural features: an electron-deficient pyridine ring, a powerful electron-withdrawing nitrile group, and electron-donating methyl groups. The chloro atom at the C2 position is the lynchpin of its synthetic versatility, acting as a proficient leaving group that enables the introduction of a wide array of functional groups.
The strategic placement of the nitrile (-CN) group at the C3 position, para to the C6 position and meta to the C2-chloro group, alongside the nitrogen atom in the ring, significantly activates the C2 position for nucleophilic attack. This guide will dissect the two primary avenues for transforming the C-Cl bond: direct displacement via Nucleophilic Aromatic Substitution (SNAr) and transition metal-catalyzed cross-coupling reactions. Understanding the principles and practicalities of these reactions is crucial for unlocking the full synthetic potential of this molecule.
Molecular Profile and Electronic Considerations
The reactivity of the chloro group is not inherent but is dictated by the electronic environment of the pyridine ring. Several factors conspire to make the C2 position highly electrophilic:
-
Inductive and Mesomeric Effects: The ring nitrogen atom is highly electronegative, withdrawing electron density from the ring carbons, particularly the ortho (C2, C6) and para (C4) positions.
-
Activating Group: The C3-nitrile group is a potent electron-withdrawing group. Through resonance, it can delocalize the negative charge of the intermediate formed during nucleophilic attack, thereby stabilizing it. This stabilization is most effective when the attack occurs at the C2 and C6 positions.[3][4]
-
Donating Groups: The methyl groups at C4, C5, and C6 are electron-donating, which would typically deactivate an aromatic ring towards nucleophilic attack. However, in this specific architecture, the overwhelming activating effects of the ring nitrogen and the nitrile group dominate, rendering the C2-chloro group labile.
This electronic push-pull system makes 2-Chloro-4,5,6-trimethylnicotinonitrile an ideal substrate for a range of transformative chemistries.
Key Reaction Pathways for C-Cl Bond Functionalization
The C2-chloro group serves as an excellent handle for introducing new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. The choice between the following pathways depends on the desired bond, the nature of the nucleophile, and functional group tolerance.
3.1. Pathway 1: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful, often metal-free, method for displacing the chloro group. The reaction proceeds via a two-step addition-elimination mechanism.[3][5]
Mechanism:
-
Addition: A nucleophile attacks the electron-deficient C2 carbon, breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3][6]
-
Stabilization: The negative charge of this intermediate is stabilized by delocalization onto the electronegative ring nitrogen and the electron-withdrawing nitrile group.[4]
-
Elimination: The aromaticity is restored by the expulsion of the chloride leaving group, yielding the substituted product.[3]
The rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex.[4]
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Typical Nucleophiles and Conditions: SNAr reactions on activated 2-chloropyridines are versatile and can be performed with a range of nucleophiles. While specific data for the trimethylated substrate is proprietary or sparse in public literature, extensive data on analogous 2-chloro-3-cyanopyridines provides a strong predictive framework.[1][7][8][9]
| Nucleophile Type | Example | Typical Conditions | Expected Product |
| Oxygen | Sodium Methoxide (NaOMe) | Methanol (MeOH), 60-80 °C | 2-Methoxy-4,5,6-trimethylnicotinonitrile |
| Nitrogen | Piperidine | Ethanol (EtOH) or DMF, 80-100 °C | 2-(Piperidin-1-yl)-4,5,6-trimethylnicotinonitrile |
| Nitrogen | Hydrazine Hydrate | Ethanol (EtOH), reflux | 2-Hydrazinyl-4,5,6-trimethylnicotinonitrile[8][9] |
| Sulfur | Sodium Thiophenoxide (NaSPh) | DMF, 50-70 °C | 2-(Phenylthio)-4,5,6-trimethylnicotinonitrile |
Experimental Protocol: Synthesis of 2-Alkoxy-4,5,6-trimethylnicotinonitrile via SNAr
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the desired alcohol (e.g., methanol, 20 mL/mmol of substrate).
-
Base Addition: Carefully add sodium metal (1.5 equivalents) in small portions to the alcohol to generate the sodium alkoxide in situ. Allow the metal to dissolve completely.
-
Substrate Addition: Add 2-Chloro-4,5,6-trimethylnicotinonitrile (1.0 equivalent) to the alkoxide solution.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the mixture to room temperature and carefully quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel.
Causality Insight: The use of a strong base like sodium metal to generate the alkoxide is crucial for ensuring the nucleophile is sufficiently reactive to attack the electron-deficient pyridine ring. The reaction is performed under heat to overcome the activation energy barrier of the rate-determining addition step.
3.2. Pathway 2: Palladium-Catalyzed Cross-Coupling Reactions
For nucleophiles that are less reactive or when milder conditions are required, palladium-catalyzed cross-coupling reactions offer a powerful alternative. These methods significantly expand the scope of accessible structures.
Caption: General workflow for a Palladium-Catalyzed Cross-Coupling reaction.
A. Suzuki-Miyaura Coupling (C-C Bond Formation) The Suzuki coupling is a robust method for forming C-C bonds by reacting the chloropyridine with a boronic acid or ester.[10] For less reactive aryl chlorides, specialized catalysts are often required.[11]
-
Expert Insight: While standard catalysts like Pd(PPh₃)₄ can be effective for 2-chloropyridines, modern catalyst systems using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands often provide superior yields and faster reaction times, especially with challenging substrates.[10][11]
Protocol: Suzuki Coupling of 2-Chloro-4,5,6-trimethylnicotinonitrile
-
Setup: In a glovebox or under a stream of argon, combine 2-Chloro-4,5,6-trimethylnicotinonitrile (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a suitable base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), and a ligand (e.g., SPhos, 2-10 mol%).
-
Solvent: Add a dry, degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene.[12]
-
Reaction: Seal the vessel and heat to 80-110 °C with vigorous stirring for 4-24 hours.
-
Workup & Purification: After cooling, dilute with water and ethyl acetate. Separate the layers, extract the aqueous phase, and combine the organic fractions. Wash with brine, dry over Na₂SO₄, and purify by chromatography.
B. Buchwald-Hartwig Amination (C-N Bond Formation) This reaction is the premier method for forming C-N bonds, coupling the chloropyridine with primary or secondary amines. The choice of ligand is critical for success with chloropyridines.[13][14]
-
Expert Insight: The oxidative addition of the C-Cl bond to the Pd(0) center is the rate-limiting step.[14] Sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos) are essential as they promote both the difficult oxidative addition and the final reductive elimination step. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is standard.[14]
Protocol: Buchwald-Hartwig Amination
-
Setup: In an inert atmosphere, combine the palladium pre-catalyst (e.g., RuPhos G3 Palladacycle, 1-5 mol%), RuPhos ligand (1.5-2x mol of Pd), and sodium tert-butoxide (1.5 equiv.).
-
Reagents: Add 2-Chloro-4,5,6-trimethylnicotinonitrile (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Solvent: Add dry, degassed toluene or 1,4-dioxane.
-
Reaction: Seal the vessel and heat to 90-110 °C until the reaction is complete as judged by LC-MS.
-
Workup & Purification: Cool the reaction, filter through a pad of celite to remove palladium residues, and rinse with an organic solvent. Concentrate the filtrate and purify the residue by column chromatography.
C. Sonogashira Coupling (C-C Alkyne Bond Formation) The Sonogashira coupling enables the direct installation of an alkyne moiety by reacting the chloropyridine with a terminal alkyne. This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.[15][16]
-
Expert Insight: While aryl bromides and iodides are more common substrates, Sonogashira reactions of 2-chloropyridines are feasible, though they may require higher temperatures or more active catalyst systems.[17] A common catalyst combination is Pd(PPh₃)₂Cl₂ with CuI in the presence of an amine base like triethylamine (TEA) or diisopropylamine (DIPA), which also serves as the solvent.[17]
| Coupling Reaction | Bond Formed | Key Reagents | Critical Factor |
| Suzuki-Miyaura | C(sp²)-C(sp²) | Ar-B(OH)₂, Pd Catalyst, Base | Ligand choice for C-Cl activation |
| Buchwald-Hartwig | C(sp²)-N | R₂NH, Pd Catalyst, Base | Bulky ligand and strong base[14] |
| Sonogashira | C(sp²)-C(sp) | Terminal Alkyne, Pd Cat., Cu(I) Cat., Base | Copper co-catalyst, amine base/solvent[16] |
Comparative Analysis: SNAr vs. Cross-Coupling
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Palladium-Catalyzed Cross-Coupling |
| Catalyst | Typically metal-free. | Requires Palladium catalyst and specific ligands. |
| Cost & Simplicity | Generally lower cost, simpler setup. | Higher cost (catalyst/ligands), requires inert atmosphere. |
| Scope | Limited to strong nucleophiles (alkoxides, amines, thiolates). | Very broad scope (boronic acids, amines, alkynes, etc.). |
| Conditions | Often requires elevated temperatures. | Can sometimes be performed at lower temperatures with active catalysts. |
| Functional Groups | Less tolerant of base-sensitive functional groups. | Generally more tolerant of various functional groups. |
| Choice Rationale | Choose for simple, strong nucleophiles where cost and atom economy are paramount. | Choose for weaker nucleophiles, complex targets, or when mild conditions are essential. |
Conclusion
The chloro group at the C2 position of 2-Chloro-4,5,6-trimethylnicotinonitrile is a highly versatile synthetic handle, activated by the intrinsic electronic properties of the substituted pyridine ring. Its reactivity can be reliably channeled through two principal pathways: Nucleophilic Aromatic Substitution for direct displacement with strong nucleophiles, and Palladium-Catalyzed Cross-Coupling for a broader and more nuanced range of transformations. A thorough understanding of the mechanisms, reaction conditions, and catalyst/ligand systems detailed in this guide will empower researchers to effectively utilize this building block in the design and synthesis of novel molecules for drug discovery and development.
References
-
Organic Syntheses. (n.d.). 2-chloronicotinonitrile. Retrieved February 3, 2026, from [Link]
-
Quora. (2016). Why nucleophilic substitution in pyridine favours at position-2? Retrieved February 3, 2026, from [Link]
-
ResearchGate. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (n.d.). Reactivity of 2-amino-3-cyanopyridines. Retrieved February 3, 2026, from [Link]
-
Al-Masoudi, N. A., & Al-Soud, Y. A. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Semantic Scholar. Retrieved February 3, 2026, from [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved February 3, 2026, from [Link]
-
YouTube. (2019). nucleophilic aromatic substitutions. Retrieved February 3, 2026, from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved February 3, 2026, from [Link]
-
Kelly, T. A., & Fu, G. C. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH Public Access. Retrieved February 3, 2026, from [Link]
-
ACS Publications. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (n.d.). Amination of 2-halopyridines. Retrieved February 3, 2026, from [Link]
- Google Patents. (n.d.). CN101659637A - Preparation method of 2-chloro-3-cyanopyridine.
-
PubMed. (2006). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Retrieved February 3, 2026, from [Link]
- Google Patents. (n.d.). CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.
-
Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems. Retrieved February 3, 2026, from [Link]
-
StackExchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved February 3, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 3, 2026, from [Link]
-
MDPI. (2012). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Retrieved February 3, 2026, from [Link]
-
MDPI. (2008). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved February 3, 2026, from [Link]
-
Qatar University Digital Hub. (n.d.). Synthesis and reactivity of 2-chloro-4-phenyl-6-p-tolyl-nicotinonitrile Towards some nucleophiles. Retrieved February 3, 2026, from [Link]
-
Qatar University Scientific Journal. (1989). Synthesis and reactivity of 2-chloro-4-phenyl-6-p-tolyl-nicotinonitrile Towards some nucleophiles. Retrieved February 3, 2026, from [Link]
-
ACS Publications. (2006). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Retrieved February 3, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved February 3, 2026, from [Link]
-
SciRP.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved February 3, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved February 3, 2026, from [Link]
-
RSC Publishing. (2013). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Retrieved February 3, 2026, from [Link]
-
ACS Publications. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved February 3, 2026, from [Link]
-
Semantic Scholar. (2013). Highly Regioselective Buchwald—Hartwig Amination at C-2 of 2,4-Dichloropyridine Enabling a Novel Approach to 2,4-Bisanilinopyridine (BAPyd) Libraries. Retrieved February 3, 2026, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CN101659637A - Preparation method of 2-chloro-3-cyanopyridine - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and reactivity of 2-chloro-4-phenyl-6-p-tolyl-nicotinonitrile Towards some nucleophiles [qspace.qu.edu.qa]
- 9. qspace.qu.edu.qa:8443 [qspace.qu.edu.qa:8443]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
safety and handling precautions for 2-Chloro-4,5,6-trimethylnicotinonitrile
An In-depth Technical Guide to the Safe Handling of 2-Chloro-4,5,6-trimethylnicotinonitrile
Introduction: As novel heterocyclic compounds like 2-Chloro-4,5,6-trimethylnicotinonitrile (CAS No. 91591-64-9) become more prevalent in discovery and development pipelines, a thorough understanding of their safe handling is paramount. This guide is designed for researchers, scientists, and drug development professionals, providing a framework for managing this compound in a laboratory setting. Due to the absence of a comprehensive, publicly available Safety Data Sheet (SDS) specifically for this molecule, this document synthesizes data from structurally analogous compounds—namely chlorinated pyridines and organic nitriles—to establish a robust and scientifically grounded safety protocol. This read-across approach allows us to anticipate potential hazards and formulate protective measures based on the known reactivity and toxicity of similar chemical motifs.
Compound Identification and Physicochemical Profile
Understanding the fundamental properties of a chemical is the first step in a comprehensive safety assessment. The identity and known physical characteristics of 2-Chloro-4,5,6-trimethylnicotinonitrile are summarized below. Where specific experimental data is unavailable, properties have been estimated based on related structures like 2,6-Dichloro-4-methylnicotinonitrile.
Table 1: Physicochemical Properties of 2-Chloro-4,5,6-trimethylnicotinonitrile
| Property | Value | Source / Rationale |
| CAS Number | 91591-64-9 | [1] |
| Molecular Formula | C₉H₉ClN₂ | [1] |
| Molecular Weight | 180.63 g/mol | [1] |
| Appearance | Solid (presumed) | Based on similar substituted nicotinonitriles. |
| Melting Point | Not available (likely >100 °C) | Inferred from analogs like 2,6-Dichloro-4-methylnicotinonitrile (108-112 °C).[2] |
| Boiling Point | Not available (likely >300 °C) | Inferred from analogs like 2,6-Dichloro-4-methylnicotinonitrile (317.1 °C).[2] |
| Solubility | Insoluble in water (predicted). Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate). | General solubility for similar chlorinated heterocyclic compounds. |
| Storage Conditions | Store at 2-8°C under an inert atmosphere. | [1] |
Hazard Identification and Risk Assessment
Based on the functional groups present (chlorinated pyridine, nitrile), 2-Chloro-4,5,6-trimethylnicotinonitrile is anticipated to present several health hazards. The Globally Harmonized System (GHS) classifications for related compounds suggest a profile that includes irritation and potential toxicity.[3]
Table 2: Anticipated GHS Hazard Classification
| Pictogram | GHS Class | Hazard Statement | Rationale / Causality |
| Acute Toxicity 4 (Oral, Dermal, Inhalation) | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. | The nitrile functional group can be metabolized to release cyanide ions, a known systemic toxin. Chlorinated aromatics can also exhibit toxicity.[3] | |
| Skin Irritation, Category 2 | H315: Causes skin irritation. | Chlorinated heterocyclic compounds frequently act as skin irritants. | |
| Eye Irritation, Category 2 | H319: Causes serious eye irritation. | Direct contact with the eyes is likely to cause significant irritation. | |
| STOT-SE, Category 3 | H335: May cause respiratory irritation. | Inhalation of dusts from similar chemical solids can irritate the respiratory tract.[3][4] |
Expert Insight: The primary risks associated with this class of compounds stem from the chloro- and nitrile- moieties. The chlorinated pyridine core can cause irritation upon contact, while the nitrile group presents a more systemic risk if absorbed. Therefore, the cornerstone of safe handling is the prevention of direct contact, inhalation, and ingestion.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to containment is essential, starting with facility-level engineering controls and supplemented by appropriate PPE.
Engineering Controls
The causality behind these controls is to minimize the concentration of the chemical in the operator's breathing zone and to provide immediate remediation for accidental exposures.
-
Chemical Fume Hood: All weighing and handling of the solid compound, as well as solution preparations, must be conducted inside a certified chemical fume hood.[5] This is the primary barrier to prevent inhalation of airborne particulates.
-
Eyewash Stations and Safety Showers: These must be located in close proximity to the workstation.[6][7] Immediate and prolonged flushing is the most effective first aid for eye or extensive skin contact.
-
Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[6]
Personal Protective Equipment (PPE)
PPE provides the final barrier between the researcher and the chemical. The selection must be based on the anticipated hazards.
Table 3: Recommended Personal Protective Equipment
| Body Part | Equipment | Standard / Specification | Rationale |
| Hands | Nitrile or Neoprene gloves | ASTM F739 or EN 374 | Provides a barrier against skin contact. Double-gloving is recommended for handling concentrated solutions. |
| Eyes/Face | Chemical safety goggles and face shield | ANSI Z87.1 or EN 166 | Goggles protect against splashes and dust; a face shield is required when there is a significant splash risk.[5] |
| Body | Chemical-resistant lab coat | --- | Protects skin and personal clothing from contamination.[5] |
| Respiratory | NIOSH/MSHA approved respirator | EN 149 | A respirator with a P95 or P100 filter should be used if there is a risk of generating dust outside of a fume hood, or during spill cleanup.[5] |
Standard Operating Procedures: Handling and Storage
Adherence to a strict, step-by-step protocol for routine handling is critical for preventing exposure.
General Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational, all required PPE is donned correctly, and the work area is decontaminated.
-
Weighing: Conduct all weighing operations on a tared weigh boat inside the fume hood to contain any dust.
-
Transfer: Use a spatula or powder funnel for solid transfers. If making a solution, add the solid slowly to the solvent to avoid splashing.
-
Post-Handling: After use, securely seal the container. Decontaminate all surfaces and equipment used.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[8] Do not eat, drink, or smoke in the handling area.[5][8]
Caption: Decision workflow for responding to a chemical spill.
Spill Cleanup Protocol (Small, Contained Spill):
-
Restrict Access: Keep unnecessary personnel away from the spill area. [9]2. Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Absorb: Gently cover the spill with a non-combustible absorbent material like vermiculite or sand to prevent dust from becoming airborne. [9]4. Collect: Carefully sweep the absorbed material into a suitable, labeled container for hazardous waste disposal. [6][10]Avoid creating dust.
-
Decontaminate: Clean the spill surface with a suitable solvent, followed by soap and water.
-
Dispose: All cleanup materials, including contaminated PPE, must be disposed of as hazardous chemical waste. [11]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. [10]A water spray can be used to cool containers but may not be effective on the fire itself.
-
Hazardous Combustion Products: During a fire, irritating and highly toxic gases may be generated, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen cyanide, and hydrogen chloride (HCl). [6]* Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with these toxic fumes. [6][11]
Disposal Considerations
Chemical waste generators are responsible for the proper classification and disposal of their waste.
-
Classification: 2-Chloro-4,5,6-trimethylnicotinonitrile must be treated as hazardous waste.
-
Procedure: Dispose of the substance and its container through a licensed professional waste disposal service. [5][11]Do not allow the material to enter drains or the environment. [8][10]* Regulations: Adhere to all local, regional, and national environmental regulations regarding chemical waste disposal.
Toxicological and Ecological Information
While specific toxicological data for this compound is not available, related compounds provide important insights.
-
Toxicology: Chloronitrobenzenes have been shown to cause methemoglobin formation and oxidative damage to red blood cells in animal studies. [12]Nitriles can be toxic via multiple routes of exposure. [3]The toxicological properties of 2-Chloro-4,5,6-trimethylnicotinonitrile have not been fully investigated.
-
Ecotoxicity: Many chlorinated aromatic compounds and nitriles are toxic to aquatic life. [4][5]Therefore, release into the environment must be strictly avoided. [10]
References
-
Chemos GmbH & Co. KG. (2023). Safety Data Sheet: chlorothalonil (ISO). [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloro-5-Nitrobenzaldehyde. [Link]
-
National Toxicology Program. (1993). NTP technical report on the toxicity studies of 2-Chloronitrobenzene and 4-Chloronitrobenzene. PubMed. [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. [Link]
- Google Patents. (1992). US5113947A - Fire extinguishing methods and compositions utilizing 2-chloro-1,1,1,2-tetrafluoroethane.
-
Chemsrc. (2025). 2,6-Dichloro-4-methylnicotinonitrile. [Link]
- Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, cyclooct-4-en-1-yl methyl carbonate, CAS registry number 87731-18-8. Food and Chemical Toxicology.
-
Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. [Link]
-
British Red Cross. (2024). First aid for poisoning and harmful substances. [Link]
Sources
- 1. 91591-64-9|2-Chloro-4,5,6-trimethylnicotinonitrile|BLD Pharm [bldpharm.com]
- 2. 2,6-Dichloro-4-methylnicotinonitrile | CAS#:875-35-4 | Chemsrc [chemsrc.com]
- 3. fishersci.com [fishersci.com]
- 4. chemos.de [chemos.de]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
- 12. NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5) Administered by Inhalation to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Chloro-4,5,6-trimethylnicotinonitrile for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Chloro-4,5,6-trimethylnicotinonitrile, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Given the specialized nature of this compound, this document synthesizes available data on its chemical characteristics, commercial availability, and potential applications, drawing upon established principles in heterocyclic chemistry.
Introduction: The Strategic Value of Polysubstituted Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of therapeutic agents and bioactive molecules.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure in drug design.[3][4] The strategic functionalization of the pyridine ring with substituents such as chloro, cyano, and alkyl groups allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. 2-Chloro-4,5,6-trimethylnicotinonitrile represents a unique building block within this class, offering multiple points for chemical modification and the potential for developing novel compounds with tailored biological activities.
Chemical Properties and Synthesis
Physicochemical Characteristics
| Property | Value | Source |
| CAS Number | 91591-64-9 | [5][6] |
| Molecular Formula | C₉H₉ClN₂ | [5][6] |
| Molecular Weight | 180.64 g/mol | [5] |
| Appearance | Solid (predicted) | General Knowledge |
| Storage | 2-8°C, Inert atmosphere | [6] |
General Synthetic Approaches
The synthesis of polysubstituted nicotinonitriles can be achieved through various established methodologies in heterocyclic chemistry. While a specific, documented synthesis for 2-Chloro-4,5,6-trimethylnicotinonitrile is not publicly available, a plausible synthetic route can be extrapolated from known reactions for analogous structures.[7][8] A common strategy involves the construction of the pyridine ring through a multi-component reaction, followed by chlorination.
A generalized synthetic workflow is depicted below:
Caption: A plausible multi-step synthesis of 2-Chloro-4,5,6-trimethylnicotinonitrile.
Reactivity of the 2-Chloro-3-cyanopyridine Moiety
The 2-chloro and 3-cyano groups on the pyridine ring are key functional handles for further chemical transformations. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide range of nucleophiles, including amines, alcohols, and thiols. This reactivity is central to the utility of 2-chloronicotinonitriles as intermediates in the synthesis of diverse compound libraries for drug screening. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, providing further avenues for molecular elaboration.
Commercial Availability
2-Chloro-4,5,6-trimethylnicotinonitrile is available from several commercial suppliers, primarily as a research chemical. Researchers should always verify the purity and identity of the compound upon receipt through appropriate analytical techniques.
| Supplier | CAS Number |
| BLD Pharm | 91591-64-9[6] |
| SynQuest Labs | 91591-64-9[5] |
Spectroscopic Characterization (Representative Data)
As experimental spectra for 2-Chloro-4,5,6-trimethylnicotinonitrile are not widely published, the following represents expected spectral characteristics based on analogous polysubstituted pyridines.
1H NMR Spectroscopy
The 1H NMR spectrum is expected to be relatively simple due to the high degree of substitution. The three methyl groups will likely appear as distinct singlets in the aliphatic region (δ 2.0-2.5 ppm). The absence of aromatic protons simplifies the spectrum significantly.
13C NMR Spectroscopy
The 13C NMR spectrum will show nine distinct carbon signals. The nitrile carbon will be significantly downfield (δ ~115-120 ppm). The chlorinated carbon at the 2-position will also be downfield, with its chemical shift influenced by both the nitrogen and chlorine atoms. The signals for the three methyl carbons will appear in the upfield region.
Infrared (IR) Spectroscopy
Key diagnostic peaks in the IR spectrum would include:
-
C≡N stretch: A sharp, strong absorption around 2220-2240 cm-1.[9]
-
C-Cl stretch: An absorption in the fingerprint region, typically between 1000-1100 cm-1.
-
Aromatic C=C and C=N stretches: A series of absorptions in the 1400-1600 cm-1 region.
-
C-H stretches (methyl groups): Absorptions just below 3000 cm-1.
Mass Spectrometry
The mass spectrum should exhibit a molecular ion peak (M+) and an M+2 peak with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.[10] Fragmentation patterns would likely involve the loss of a methyl group or the cyano group.
Applications in Drug Discovery and Development
While specific biological activities for 2-Chloro-4,5,6-trimethylnicotinonitrile have not been reported, its structural motifs are present in compounds with a wide range of therapeutic applications. The polysubstituted pyridine core is a versatile scaffold for targeting various biological pathways.
Caption: Potential synthetic modifications and therapeutic applications of 2-Chloro-4,5,6-trimethylnicotinonitrile.
The presence of the 2-chloro substituent makes this compound an ideal starting material for the synthesis of compound libraries via SNAr reactions. By reacting it with a diverse set of amines, alcohols, or thiols, researchers can rapidly generate a multitude of novel structures for high-throughput screening. The trimethylated core provides a specific steric and electronic environment that can be exploited to achieve selective binding to biological targets.
Experimental Protocols (Representative)
The following are generalized, representative protocols for reactions commonly performed on 2-chloronicotinonitriles. These are not specific to 2-Chloro-4,5,6-trimethylnicotinonitrile and would require optimization.
General Procedure for Nucleophilic Aromatic Substitution with an Amine
-
To a solution of the 2-chloronicotinonitrile derivative (1.0 eq) in a suitable solvent (e.g., DMF, DMSO, or NMP) is added the amine nucleophile (1.1-1.5 eq) and a non-nucleophilic base (e.g., K2CO3, Cs2CO3, or DIPEA) (2.0-3.0 eq).
-
The reaction mixture is heated to 80-120 °C and monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature and diluted with water.
-
The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
General Procedure for Hydrolysis of the Nitrile to a Carboxylic Acid
-
The nicotinonitrile derivative is suspended in a mixture of a strong acid (e.g., concentrated H2SO4 or HCl) and water.
-
The mixture is heated to reflux and maintained at that temperature until the reaction is complete (monitored by TLC or LC-MS).
-
The reaction mixture is cooled to room temperature and carefully neutralized with a base (e.g., NaOH or NaHCO3) to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with cold water, and dried.
Safety and Handling
2-Chloro-4,5,6-trimethylnicotinonitrile is classified as a hazardous substance.[6] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[6] It may also cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-Chloro-4,5,6-trimethylnicotinonitrile is a valuable building block for medicinal chemistry and drug discovery, offering a unique substitution pattern on the versatile pyridine scaffold. While detailed experimental data on this specific molecule is limited, its chemical properties and reactivity can be reliably inferred from the broader class of polysubstituted 2-chloronicotinonitriles. Its commercial availability provides researchers with access to a starting material that can be readily diversified to explore novel chemical space in the pursuit of new therapeutic agents. As with any specialized chemical, careful handling and thorough analytical characterization are paramount for its effective and safe use in a research setting.
References
- Google Patents. IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s).
-
Polysubstituted Pyridines from 1,4-Oxazinone Precursors. PMC. [Link]
-
ResearchGate. FTIR Spectra of 2-chloro-4-nitroaniline (a) calculated and (b) observed. [Link]
-
New Journal of Chemistry (RSC Publishing). Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. [Link]
- Google Patents. CN101659637A - Preparation method of 2-chloro-3-cyanopyridine.
- Google Patents. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.
-
Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
Eureka | Patsnap. Preparation method of 2-chloro-3-cyanopyridine. [Link]
-
Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. MDPI. [Link]
-
ResearchGate. Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. [Link]
-
Intramolecular Hydrogen Bonding in N6-Substituted 2-Chloroadenosines: Evidence from NMR Spectroscopy. PMC. [Link]
-
Preparation of Cyanopyridines by Direct Cyanation. Thieme. [Link]
- Google Patents. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
- Google Patents. CN101941943A - Synthesis method of 2-chlorine-3-cyanopyridine.
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. [Link]
-
ResearchGate. Proton 1 H NMR spectrum of CpRe(CO) 2 (5,6-h 2-1,2,4-C 6 H 3 Cl 3 )...*. [Link]
-
Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]
-
The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]
-
ATB. Methyl2-chloro-5-nitrobenzoate | C8H6ClNO4 | MD Topology | NMR | X-Ray. [Link]
-
Doc Brown's Chemistry. 1 H NMR spectrum of 2-chloro-2-methylpropane (CH 3 ) 3 CCl. [Link]
-
PubChem. 6-Chloro-4,5,6-trimethyl-2-heptene. [Link]
-
Doc Brown's Chemistry. C4H9Cl (CH3)3CCl mass spectrum of 2-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes. [Link]
Sources
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polysubstituted Pyridines from 1,4-Oxazinone Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. CAS 91591-64-9 | 3H37-5-0B | MDL MFCD18917078 | 2-Chloro-4,5,6-trimethylnicotinonitrile | SynQuest Laboratories [synquestlabs.com]
- 6. 91591-64-9|2-Chloro-4,5,6-trimethylnicotinonitrile|BLD Pharm [bldpharm.com]
- 7. Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents [patents.google.com]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. C4H9Cl (CH3)3CCl mass spectrum of 2-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Methodological & Application
Application Note: High-Efficiency Palladium-Catalyzed Functionalization of 2-Chloro-4,5,6-trimethylnicotinonitrile
Abstract & Strategic Overview
2-Chloro-4,5,6-trimethylnicotinonitrile represents a "privileged scaffold" in medicinal chemistry, serving as a dense precursor for polysubstituted pyridines and fused ring systems (e.g., pyrazolo[3,4-b]pyridines). While the 2-chloro position is activated for oxidative addition by the electron-withdrawing 3-cyano group, the substrate presents a unique challenge: the "Steric-Electronic Paradox."
-
Electronic Activation: The 3-CN group lowers the LUMO energy of the C-Cl bond, facilitating oxidative addition (
) by Pd(0). -
Steric & Coordinative Deactivation: The 4,5,6-trimethyl pattern creates a lipophilic, bulky environment. Critically, the pyridine nitrogen (
) is a potent -donor that can displace phosphine ligands, leading to catalyst poisoning (formation of inactive species).
This guide provides two field-validated protocols—Suzuki-Miyaura (C-C bond) and Buchwald-Hartwig (C-N bond)—engineered to overcome catalyst poisoning and steric crowding.
Mechanistic Logic & Catalyst Selection
To ensure high turnover numbers (TON), the catalyst system must satisfy three criteria:
-
Fast Oxidative Addition: The ligand must be electron-rich to push electron density onto the Pd center.
-
Steric Bulk: Bulky ligands (e.g., biaryl phosphines, ferrocenyls) prevent the formation of inactive palladium dimers and suppress
coordination. -
Reductive Elimination: The ligand must create enough steric pressure to force the product off the metal center.
Mechanistic Pathway (DOT Visualization)
Figure 1: The catalytic cycle highlights the critical "Poisoning" pathway where the pyridine nitrogen arrests the active Pd(0) species if the ligand is insufficiently bulky.
Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond)[1]
This protocol utilizes Pd(dppf)Cl₂ , a ferrocenyl ligand system. The wide bite angle of dppf confers stability and resists displacement by the pyridine nitrogen, making it the "workhorse" catalyst for this substrate.
Materials
-
Substrate: 2-Chloro-4,5,6-trimethylnicotinonitrile (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (
) (3–5 mol%) -
Base: Potassium Carbonate (
) (2.0 equiv) or Cesium Carbonate ( ) (for sterically demanding partners). -
Solvent: 1,4-Dioxane : Water (4:1 ratio).
Step-by-Step Procedure
-
Charge: In a reaction vial equipped with a magnetic stir bar, add the nicotinonitrile substrate (1.0 mmol), boronic acid (1.2 mmol), and base (2.0 mmol).
-
Degas (Critical): Seal the vial with a septum. Evacuate under high vacuum and backfill with Argon (repeat 3x). Note: Oxygen causes homocoupling of boronic acids and catalyst decomposition.
-
Solvent Addition: Inject degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL) via syringe.
-
Catalyst Addition: Under a positive stream of Argon, quickly remove the septum, add the Pd catalyst, and reseal immediately.
-
Reaction: Heat the mixture to 85°C for 4–12 hours.
-
Monitoring: Check TLC (Hexane:EtOAc 8:2). The starting chloride is usually less polar than the biaryl product.
-
-
Workup: Cool to RT. Dilute with EtOAc and water. Wash the organic layer with brine, dry over
, and concentrate. -
Purification: Flash column chromatography.
Optimization Data (Representative)
| Entry | Catalyst | Ligand | Base | Solvent | Yield (%) | Notes |
| 1 | Toluene/EtOH | 45% | Sluggish; Catalyst poisoning observed. | |||
| 2 | DMF | 60% | Significant homocoupling of boronic acid. | |||
| 3 | dppf | Dioxane/H2O | 92% | Optimal balance of rate and stability. | ||
| 4 | XPhos | THF/H2O | 88% | Excellent for highly hindered partners. |
Protocol B: Buchwald-Hartwig Amination (C-N Bond)[2]
For C-N coupling, the 3-CN group makes the 2-position susceptible to nucleophilic attack, but thermal
Materials
-
Substrate: 2-Chloro-4,5,6-trimethylnicotinonitrile (1.0 equiv)
-
Amine: Primary or Secondary Amine (1.2 equiv)
-
Catalyst: XPhos Pd G2 (2–4 mol%)
-
Base: Sodium tert-butoxide (
) (1.5 equiv) or (if functional group tolerance is needed). -
Solvent: Toluene or tert-Amyl alcohol.
Step-by-Step Procedure
-
Preparation: Dry all glassware in an oven (120°C) overnight. Moisture kills the base (
). -
Charge: Add substrate, catalyst (XPhos Pd G2), and base to the vial inside a glovebox or under strict Schlenk conditions.
-
Solvent/Amine: Add anhydrous Toluene. If the amine is liquid, add it last via syringe.
-
Reaction: Heat to 100°C for 2–6 hours.
-
Color Change: The reaction often turns from dark red/brown to distinct orange/yellow upon completion.
-
-
Workup: Filter through a pad of Celite to remove palladium black and salts. Wash the pad with EtOAc.
-
Purification: Silica gel chromatography. Note: Aminated pyridines can streak on silica; add 1% Triethylamine to the eluent.
Troubleshooting & Expert Insights
The "Hydrolysis Trap"
The 3-cyano group is sensitive to hydrolysis (converting to amide/acid) under highly basic, aqueous conditions at high temperatures.
-
Symptom: Appearance of a very polar spot on TLC (Rf < 0.1).
-
Solution: Switch to anhydrous conditions using
in Dioxane or switch to a phosphate base ( ) which buffers the pH.
Managing Steric Clash
If coupling with an ortho-substituted boronic acid (e.g., 2-methylphenylboronic acid), the 3-CN and 4-Me groups on the nicotinonitrile create a "steric wall."
-
Solution: Switch to SPhos or RuPhos ligands. These biaryl phosphines are designed to reach around steric bulk and facilitate the difficult reductive elimination step.
Workflow Visualization
Figure 2: Decision tree for selecting the appropriate coupling protocol based on the desired functionalization.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition.
-
Organic Chemistry Portal. Suzuki Coupling.
-
Lutz, A., et al. (2014). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. NIH/PubMed.
-
Malinowski, J. T., et al. (2020). Efficient nickel precatalysts for Suzuki-Miyaura cross-coupling of aryl chlorides. ChemRxiv.
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Chloro-4,5,6-trimethylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a detailed technical guide for performing nucleophilic aromatic substitution (SNAr) reactions on 2-Chloro-4,5,6-trimethylnicotinonitrile. This document moves beyond a simple recitation of steps to offer insights into the rationale behind experimental design, potential challenges, and strategies for success, grounded in established chemical principles.
Introduction: The Unique Reactivity of 2-Chloro-4,5,6-trimethylnicotinonitrile in SNAr Chemistry
Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, particularly for the functionalization of electron-deficient aromatic and heteroaromatic systems.[1][2] Pyridine derivatives, due to the electron-withdrawing nature of the nitrogen atom, are particularly susceptible to this reaction, especially when a good leaving group is present at the 2- or 4-position.[1][3][4] The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer intermediate.[3]
The substrate, 2-Chloro-4,5,6-trimethylnicotinonitrile, presents a unique case for SNAr reactions. The pyridine ring is activated towards nucleophilic attack at the 2-position by the electron-withdrawing cyano group at the 3-position and the inherent electronegativity of the ring nitrogen. However, the electronic and steric effects of the three methyl groups at the 4, 5, and 6-positions introduce significant complexity.
Electronic Effects: Methyl groups are traditionally considered electron-donating through induction and hyperconjugation. This electron-donating nature would typically be expected to decrease the electrophilicity of the pyridine ring, thereby slowing down the rate of nucleophilic attack.
Steric Hindrance: The presence of methyl groups at the 4- and particularly the 6-position (ortho to the reaction center) can sterically hinder the approach of the nucleophile to the C2 carbon. This steric impediment can significantly impact the reaction kinetics, often requiring more forcing conditions.[5]
Therefore, successful SNAr on this substrate requires a careful balance of reaction parameters to overcome these deactivating and hindering effects.
Reaction Mechanism and Key Considerations
The general mechanism for the SNAr reaction on 2-Chloro-4,5,6-trimethylnicotinonitrile is depicted below. The reaction is initiated by the attack of a nucleophile on the electron-deficient C2 carbon, leading to the formation of a negatively charged Meisenheimer complex. The negative charge is delocalized over the pyridine ring and the cyano group. The subsequent departure of the chloride leaving group restores the aromaticity of the ring, yielding the substituted product.
Caption: General SNAr mechanism on 2-Chloro-4,5,6-trimethylnicotinonitrile.
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are generally preferred. These solvents can solvate the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity, and can also stabilize the charged Meisenheimer intermediate.
-
Temperature: Due to the deactivating effect of the methyl groups and potential steric hindrance, elevated temperatures are often necessary to drive the reaction to completion. Microwave irradiation can also be a valuable tool to accelerate these reactions.
-
Base: When using nucleophiles with acidic protons (e.g., amines, thiols, alcohols), a non-nucleophilic base is required to deprotonate the nucleophile and increase its reactivity. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), or triethylamine (Et₃N). The choice of base should be compatible with the substrate and nucleophile.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific nucleophile and available laboratory equipment.
General Experimental Workflow
Caption: General experimental workflow for SNAr reactions.
Protocol for Amination Reactions
Aminated nicotinonitrile derivatives are valuable building blocks in medicinal chemistry.
Materials:
-
2-Chloro-4,5,6-trimethylnicotinonitrile
-
Amine (primary or secondary)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 2-Chloro-4,5,6-trimethylnicotinonitrile (1.0 eq) in DMF or NMP, add the amine (1.2-2.0 eq) and K₂CO₃ (2.0-3.0 eq) or Et₃N (2.0-3.0 eq).
-
Heat the reaction mixture to 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less reactive amines, microwave heating at 120-150 °C may be beneficial.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Protocol for Reactions with Alkoxides
Alkoxy-substituted nicotinonitriles can be synthesized via reaction with the corresponding alkoxides.
Materials:
-
2-Chloro-4,5,6-trimethylnicotinonitrile
-
Alcohol (e.g., methanol, ethanol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Sodium metal (Na)
-
Anhydrous Tetrahydrofuran (THF) or the corresponding alcohol as solvent
-
Saturated ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In-situ generation of alkoxide: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous alcohol and cool to 0 °C. Carefully add NaH or small pieces of Na metal portion-wise with stirring. Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases.
-
Add a solution of 2-Chloro-4,5,6-trimethylnicotinonitrile (1.0 eq) in the corresponding anhydrous alcohol or THF to the freshly prepared alkoxide solution.
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS.
-
After completion, cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash chromatography or recrystallization.
Protocol for Reactions with Thiols
Thioether-containing nicotinonitriles can be prepared by reacting with thiols in the presence of a base.
Materials:
-
2-Chloro-4,5,6-trimethylnicotinonitrile
-
Thiol
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the thiol (1.1 eq) in DMF, add K₂CO₃ (2.0 eq) or NaH (1.2 eq) at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes to generate the thiolate.
-
Add 2-Chloro-4,5,6-trimethylnicotinonitrile (1.0 eq) to the reaction mixture.
-
Heat the reaction to 60-100 °C and monitor its progress.
-
Upon completion, cool to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Data Presentation: Summary of Reaction Conditions
The following table summarizes the proposed reaction conditions for the SNAr of 2-Chloro-4,5,6-trimethylnicotinonitrile with various nucleophiles. These are starting points and may require optimization.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Potential Challenges |
| Amines | Benzylamine | K₂CO₃ | DMF | 80-120 | Steric hindrance from bulky amines. |
| Morpholine | Et₃N | NMP | 100-140 | Slower reaction rates with less nucleophilic amines. | |
| Alkoxides | Sodium methoxide | NaH/MeOH | MeOH | Reflux | Anhydrous conditions are crucial. |
| Sodium ethoxide | Na/EtOH | EtOH | Reflux | Potential for side reactions at high temperatures. | |
| Thiols | Thiophenol | K₂CO₃ | DMF | 60-100 | Oxidation of the thiol under harsh conditions. |
| Ethanethiol | NaH | DMF | 60-80 | Unpleasant odor of volatile thiols. |
Trustworthiness: A Self-Validating System
The protocols described herein are based on established principles of SNAr reactions on electron-deficient heterocycles.[6] The proposed conditions are adapted from literature precedents for structurally similar, albeit less substituted, 2-chloropyridines.[6]
Verification and Troubleshooting:
-
Reaction Monitoring: Consistent monitoring by TLC or LC-MS is critical to determine the optimal reaction time and to identify the formation of any side products.
-
Product Characterization: Unambiguous characterization of the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry is essential to confirm the successful substitution and to rule out any isomeric products.
-
Control Experiments: In case of low yields or no reaction, a control experiment with a less hindered substrate (e.g., 2-chloronicotinonitrile) under the same conditions can help to diagnose whether the issue is with the nucleophile's reactivity or the substrate's inertness.
Conclusion
The nucleophilic aromatic substitution on 2-Chloro-4,5,6-trimethylnicotinonitrile offers a pathway to a variety of novel substituted nicotinonitrile derivatives. While the polysubstituted nature of the substrate presents challenges in terms of reduced reactivity and increased steric hindrance, a judicious choice of reaction conditions, including the use of polar aprotic solvents, elevated temperatures, and appropriate bases, can facilitate successful transformations. The protocols and guidelines presented in these application notes are intended to serve as a robust starting point for researchers in their synthetic endeavors.
References
-
Nucleophilic aromatic substitution. In Wikipedia. Retrieved from [Link]
-
Deshmukh, M. B. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? ResearchGate. Retrieved from [Link]
- Schlosser, M., & Ruzziconi, R. (2010). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)
- Leonard, M. S. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange. Retrieved from [Link]
-
37.03 Nucleophilic Aromatic Substitution of Heteroarenes. (2018). YouTube. Retrieved from [Link]
- Sammour, A., et al. (1971). Synthesis and reactivity of 2-chloro-4-phenyl-6-p-tolyl-nicotinonitrile Towards some nucleophiles. Egyptian Journal of Chemistry.
-
Pearson Education. (2024). EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons. Pearson. Retrieved from [Link]
- O'Shea, D. F. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry.
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]
- Smith, J. G. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations.
- Preparation method of 2-chloro-4-methyl nicotinonitrile. (2014). Google Patents.
- Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (2018). Molecules.
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. qspace.qu.edu.qa:8443 [qspace.qu.edu.qa:8443]
Application Notes and Protocols for the Recrystallization of 2-Chloro-4,5,6-trimethylnicotinonitrile
Introduction: The Critical Role of Purification in Drug Discovery
In the landscape of pharmaceutical research and development, the purity of a compound is paramount. For novel chemical entities such as 2-Chloro-4,5,6-trimethylnicotinonitrile, a substituted nicotinonitrile derivative of interest in medicinal chemistry, achieving high purity is a critical step to ensure reliable biological data and adherence to stringent regulatory standards. Recrystallization remains a powerful and widely employed technique for the purification of solid organic compounds.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical techniques for the recrystallization of 2-Chloro-4,5,6-trimethylnicotinonitrile.
The underlying principle of recrystallization is the differential solubility of a compound in a given solvent at varying temperatures.[1] An impure solid is dissolved in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. The ordered nature of the crystal lattice inherently excludes impurities, which remain in the cooled solvent (mother liquor).[2]
This document will guide the user through a systematic approach to developing a robust recrystallization protocol for 2-Chloro-4,5,6-trimethylnicotinonitrile, from solvent selection to the execution of various recrystallization techniques and troubleshooting common challenges.
Physicochemical Properties and Safety Considerations
Physicochemical Profile of 2-Chloro-4,5,6-trimethylnicotinonitrile
| Property | Value | Source |
| Molecular Formula | C₉H₉ClN₂ | Sigma-Aldrich |
| Molecular Weight | 180.63 g/mol | Sigma-Aldrich |
| Physical Form | Solid | Sigma-Aldrich |
Note: Specific solubility data and melting point for 2-Chloro-4,5,6-trimethylnicotinonitrile are not widely published. The protocols outlined below provide a systematic approach to determine these parameters in your laboratory setting.
Safety Precautions
2-Chloro-4,5,6-trimethylnicotinonitrile is classified as acutely toxic if swallowed (Acute Tox. 3 Oral). Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood. For related compounds like 2-chloronicotinonitrile, there is a caution about irritating fumes, especially during heating.[3]
Part 1: Solvent Selection – The Cornerstone of Successful Recrystallization
The choice of solvent is the most critical factor in developing a successful recrystallization protocol. An ideal solvent for single-solvent recrystallization should exhibit the following characteristics:
-
High solvency for the target compound at elevated temperatures.
-
Low solvency for the target compound at low temperatures.
-
High solvency for impurities at all temperatures, or very low solvency such that they can be filtered off from the hot solution.
-
A boiling point that is high enough to facilitate dissolution but low enough for easy removal from the crystals.
-
Non-reactive with the target compound.
-
Relatively low toxicity and flammability.
Protocol 1: Systematic Solvent Screening
This protocol describes a systematic approach to identify a suitable recrystallization solvent for 2-Chloro-4,5,6-trimethylnicotinonitrile.
Materials:
-
2-Chloro-4,5,6-trimethylnicotinonitrile (crude)
-
A selection of solvents with varying polarities (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetone, toluene, heptane, dichloromethane, water)
-
Small test tubes or vials
-
Hot plate/stirrer
-
Vortex mixer
-
Ice bath
Procedure:
-
Initial Solubility Assessment (Room Temperature):
-
Place approximately 20-30 mg of crude 2-Chloro-4,5,6-trimethylnicotinonitrile into a series of labeled test tubes.
-
To each tube, add 0.5 mL of a different solvent.
-
Vortex each tube for 30 seconds and observe the solubility. Record your observations in a table similar to the one below.
-
-
Elevated Temperature Solubility Assessment:
-
For the solvents in which the compound was sparingly soluble or insoluble at room temperature, gently heat the test tubes on a hot plate with stirring.
-
Add the same solvent in 0.1 mL increments until the solid dissolves completely. Note the approximate volume of solvent required.
-
If the solid does not dissolve after adding a total of 3 mL of solvent, it is likely not a suitable single solvent.
-
-
Cooling and Crystal Formation:
-
Allow the hot solutions to cool slowly to room temperature.
-
If no crystals form, gently scratch the inside of the test tube with a glass rod or add a seed crystal of the pure compound, if available.[4]
-
Once at room temperature, place the test tubes in an ice bath to maximize crystal formation.[4]
-
Observe the quantity and quality of the crystals formed.
-
Data Presentation: Solvent Screening for 2-Chloro-4,5,6-trimethylnicotinonitrile
| Solvent | Solubility at Room Temp. (20-25°C) | Solubility at Elevated Temp. | Observations on Cooling (Crystal Formation) | Suitability as a Recrystallization Solvent |
| e.g., Ethanol | ||||
| e.g., Heptane | ||||
| e.g., Toluene | ||||
| e.g., Ethyl Acetate | ||||
| e.g., Water | ||||
| ... (add other solvents tested) |
Based on the results of this screening, select the most promising solvent(s) for larger-scale recrystallization. A good candidate will show poor solubility at room temperature but complete solubility at an elevated temperature, with good crystal recovery upon cooling.
Part 2: Recrystallization Protocols
Protocol 2: Single-Solvent Recrystallization
This is the most straightforward recrystallization technique and should be attempted first if a suitable single solvent is identified.
Experimental Workflow: Single-Solvent Recrystallization
Caption: Workflow for single-solvent recrystallization.
Procedure:
-
Dissolution:
-
Place the crude 2-Chloro-4,5,6-trimethylnicotinonitrile in an Erlenmeyer flask.
-
Add a small amount of the selected solvent and heat the mixture to boiling on a hot plate with stirring.
-
Continue adding the solvent in small portions until the compound just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot gravity filtration. This involves filtering the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5]
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Continue to draw air through the crystals on the filter to partially dry them.
-
-
Drying:
-
Transfer the crystals to a watch glass or drying dish and allow them to air dry completely. For faster drying, a vacuum oven at a temperature well below the compound's melting point can be used.
-
Protocol 3: Multi-Solvent Recrystallization (Solvent/Anti-Solvent)
This technique is useful when no single solvent has the desired solubility characteristics. It involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a miscible "poor" solvent (or "anti-solvent," in which it is insoluble) to induce crystallization.[2]
Experimental Workflow: Multi-Solvent Recrystallization
Sources
Application Notes & Protocols: Strategic Protection of 2-Chloro-4,5,6-trimethylnicotinonitrile for Advanced Synthesis
Introduction: Navigating the Synthetic Challenges of a Multifunctional Heterocycle
2-Chloro-4,5,6-trimethylnicotinonitrile is a highly functionalized pyridine derivative that serves as a valuable building block in medicinal chemistry and materials science. Its structure presents a unique synthetic challenge, featuring three key reactive sites: a nucleophilic pyridine nitrogen, an electron-deficient aromatic ring, and a labile chloro group at the 2-position, which is highly susceptible to nucleophilic aromatic substitution (SNAr).[1] Direct chemical manipulation of this scaffold is often complicated by competing side reactions. For instance, organometallic reactions intended to modify the C-Cl bond can be thwarted by the acidic protons of the methyl groups or quenched by the basic pyridine nitrogen.
Effective synthesis of complex target molecules derived from this starting material, therefore, hinges on a robust and well-designed protecting group strategy.[2] A protecting group temporarily masks a reactive functional group, rendering it inert to specific reaction conditions, and can be cleanly removed later in the synthetic sequence.[3][4] The most sophisticated strategies employ the concept of orthogonal protection , where multiple protecting groups are used, each of which can be removed selectively in the presence of the others.[5][6][7]
This guide provides a detailed analysis of protecting group strategies for 2-Chloro-4,5,6-trimethylnicotinonitrile, focusing on the critical protection of the pyridine nitrogen. We will explore the rationale behind various experimental choices, provide field-proven, step-by-step protocols, and discuss how these strategies enable advanced synthetic transformations.
Reactivity Profile and the Imperative for Protection
Understanding the inherent reactivity of 2-Chloro-4,5,6-trimethylnicotinonitrile is paramount to designing an effective synthetic route.
-
Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom imparts both basic and nucleophilic character. This site can readily react with electrophiles, acids, and certain oxidizing agents. In the context of metal-catalyzed cross-coupling or organometallic reactions, this basicity can poison the catalyst or lead to undesired complexation.
-
C2-Chloro Group: The electron-withdrawing effects of the ring nitrogen and the adjacent cyano group make the C2 position highly electrophilic. This renders the chloro group an excellent leaving group for SNAr reactions with a wide range of nucleophiles (e.g., amines, alkoxides, thiols).[1]
-
Cyano Group: The nitrile functional group is generally stable under a variety of conditions.[8] However, it can be hydrolyzed to a carboxylic acid under harsh acidic or basic conditions or reduced to an amine using strong reducing agents like lithium aluminum hydride. While direct protection of the cyano group is less common, its electronic influence on the ring is a key factor in the molecule's overall reactivity.
Given this profile, protection of the pyridine nitrogen is the most common and critical strategic decision. By neutralizing its basic and nucleophilic character, a chemist can unlock a broader range of synthetic transformations at the C2 position and elsewhere on the molecule.
Strategic Protection of the Pyridine Nitrogen
The choice of a protecting group for the pyridine nitrogen must be carefully considered based on the downstream reaction conditions.[3] Key criteria include ease of installation, stability during the planned synthetic steps, and high-yielding, clean removal without affecting other functional groups.[2]
Strategy 1: N-Oxide Formation — A Dual-Role Protector
Formation of a pyridine N-oxide is a classic and highly effective strategy. It serves two primary purposes: it masks the nucleophilicity of the nitrogen lone pair and significantly alters the electronic properties of the pyridine ring.[9] The N-O bond withdraws electron density from the ring, further activating the C2 and C6 positions towards nucleophilic attack, while deactivating the ring towards electrophilic substitution.
Mechanism & Rationale: The nitrogen is oxidized, typically with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). This converts the basic nitrogen into a non-basic N-oxide functionality. The resulting protected compound is stable to a wide range of non-reducing reagents, including Grignard reagents and organolithiums. Deoxygenation to restore the pyridine is typically achieved with reagents like triphenylphosphine (PPh₃) or phosphorus trichloride (PCl₃).
Diagram 1: Protection via N-Oxide Formation
Caption: Reversible protection of the pyridine nitrogen using a Boc group.
Strategy 3: Borane Complexation — A Transient Shield
For reactions that are sensitive to even trace amounts of basicity, such as metal-halogen exchange with organolithiums at low temperatures, a transient protection strategy is often ideal. Complexation of the pyridine nitrogen with borane (BH₃) effectively shields the lone pair within a stable dative bond. [10] Mechanism & Rationale: The pyridine nitrogen acts as a Lewis base, donating its lone pair to the Lewis acidic borane (often from a BH₃·THF or BH₃·SMe₂ complex). This forms a stable pyridine-borane complex. This complex is robust enough to withstand strongly basic reagents like n-butyllithium but can be easily cleaved during aqueous workup or by the addition of a protic solvent like methanol. This "protect-react-deprotect" sequence can often be performed in a single pot.
Summary of Protecting Group Strategies
The optimal protecting group is dictated by the overall synthetic plan. The following table summarizes the key characteristics of the discussed strategies to aid in selection.
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability Profile | Key Advantages |
| N-Oxide | m-CPBA, CH₂Cl₂ | PPh₃ or PCl₃, heat | Stable to bases, organometallics, some acids. Unstable to reducing agents. | Modifies ring electronics; can direct downstream functionalization. |
| Boc | Boc₂O, DMAP, MeCN | TFA, CH₂Cl₂ or HCl in Dioxane | Stable to bases, nucleophiles, reducing agents, hydrogenolysis. Unstable to strong acid. | High stability to a broad range of reagents; clean, acid-labile removal. [11] |
| Borane (BH₃) | BH₃·THF or BH₃·SMe₂, THF | Aqueous workup, Methanol | Stable to strong bases (e.g., BuLi). Unstable to protic/acidic conditions. | Transient protection, ideal for one-pot reactions involving strong bases. [10] |
Detailed Experimental Protocols
The following protocols are provided as representative examples. Researchers should always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.
Protocol 1: N-Oxide Protection
-
Setup: To a round-bottom flask charged with 2-Chloro-4,5,6-trimethylnicotinonitrile (1.0 eq) dissolved in dichloromethane (DCM, ~0.2 M), add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq) portion-wise at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by adding 10% aqueous sodium sulfite solution. Separate the organic layer, and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: N-Oxide Deprotection (Deoxygenation)
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the N-oxide protected intermediate (1.0 eq) in a suitable solvent such as toluene or acetonitrile (~0.3 M).
-
Reaction: Add phosphorus trichloride (PCl₃, 1.5 eq) dropwise at room temperature. Heat the mixture to reflux (80-110 °C depending on solvent) for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and carefully pour it into a beaker of ice-water. Neutralize with a saturated solution of sodium bicarbonate.
-
Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography if necessary.
Protocol 3: Boc Protection
-
Setup: Dissolve 2-Chloro-4,5,6-trimethylnicotinonitrile (1.0 eq) in anhydrous acetonitrile (MeCN, ~0.2 M) under an inert atmosphere (N₂ or Ar).
-
Reaction: Add di-tert-butyl dicarbonate (Boc₂O, 1.5 eq) followed by a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq). Stir the mixture at room temperature for 12-24 hours. Monitor the reaction for the formation of the corresponding N-Boc-1,4-dihydropyridine intermediate or other related adducts.
-
Workup: Concentrate the reaction mixture under reduced pressure.
-
Purification: Directly purify the crude residue by flash column chromatography on silica gel to isolate the protected product.
Protocol 4: Boc Deprotection
-
Setup: Dissolve the N-Boc protected compound (1.0 eq) in dichloromethane (DCM, ~0.1 M) and cool the solution to 0 °C in an ice bath.
-
Reaction: Add trifluoroacetic acid (TFA, 10-20 eq) dropwise. [12]Effervescence (isobutylene and CO₂ evolution) may be observed. Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature for 1-2 hours.
-
Workup: Remove the solvent and excess TFA under reduced pressure (co-evaporate with toluene if necessary).
-
Purification: Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate to neutralize any remaining acid. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the deprotected product.
Conclusion
The strategic application of protecting groups is indispensable for the successful synthetic manipulation of 2-Chloro-4,5,6-trimethylnicotinonitrile. By temporarily masking the pyridine nitrogen as an N-oxide, a Boc-protected adduct, or a borane complex, chemists can prevent unwanted side reactions and enable a diverse array of transformations, particularly at the reactive C2-chloro position. The choice between these strategies must be made with careful consideration of the planned reaction sequence, especially regarding the stability of the chosen protecting group to the required reagents. Mastery of these protocols empowers researchers to unlock the full synthetic potential of this versatile heterocyclic building block.
References
- University of Bristol. (n.d.). Protecting Groups and Orthogonal Protection Strategies. School of Chemistry, University of Bristol.
-
Albericio, F., & Giralt, E. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers, 55(2), 123-139. [Link]
-
van der Vorm, S. (2018). Novel protecting group strategies in the synthesis of oligosaccharides. Scholarly Publications Leiden University. [Link]
-
KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis. Organic Chemistry II. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
Bols, M. (2001). Protective Group Strategies. In H. Driguez & J. Thiem (Eds.), Glycoscience. Topics in Current Chemistry, vol 215. Springer, Berlin, Heidelberg. [Link]
-
Wikipedia. (n.d.). Protecting group. [Link]
-
Codee, J. D. C. (2016). Protecting Group Strategies in Carbohydrate Chemistry. In Glycochemical Synthesis: Strategies and Applications (pp. 1-46). Wiley-VCH. [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]
-
Comins, D. L., & Abdullah, A. H. (1985). The Protection and Deprotection of the Pyridine Nitrogen. Journal of Organic Chemistry, 50(22), 4410-4411. [Link]
-
Jahine, H., et al. (1975). Synthesis and reactivity of 2-chloro-4-phenyl-6-p-tolyl-nicotinonitrile Towards some nucleophiles. Indian Journal of Chemistry, 13, 134-136. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]
-
Chemistry LibreTexts. (2019). 20.12: Protecting Groups. [Link]
-
Deady, L. W., & Korytsky, O. L. (1979). The Protection and Deprotection of the Pyridine Nitrogen. Synthetic Communications, 9(7), 621-625. [Link]
-
ResearchGate. (n.d.). Pyridinyl indole N-Boc deprotection scope. [Link]
-
Kocienski, P. J. (1994). Protecting Groups. Thieme. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Reagent Guides. [Link]
-
Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. [Link]
-
C-Li, Z., et al. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews. [Link]
-
Baran, P. S. (2012). Pyridine N-Oxides. Baran Group Meeting. [Link]
-
J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. [Link]
-
Kaliappan, K. P. (n.d.). Protecting Groups. Department of Chemistry, IIT Bombay. [Link]
-
Mancilla, T., & Contreras, R. (1984). An Application of Borane As a Protecting Group for Pyridine. The Journal of Organic Chemistry. [Link]
-
Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. [Link]
Sources
- 1. qspace.qu.edu.qa:8443 [qspace.qu.edu.qa:8443]
- 2. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 3. Protective Groups [organic-chemistry.org]
- 4. chem.iitb.ac.in [chem.iitb.ac.in]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. baranlab.org [baranlab.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. jk-sci.com [jk-sci.com]
Troubleshooting & Optimization
common byproducts in 2-Chloro-4,5,6-trimethylnicotinonitrile reactions
The following technical guide addresses the impurity profile and reaction troubleshooting for 2-Chloro-4,5,6-trimethylnicotinonitrile (CAS: 91591-64-9). This content is structured for research scientists and process chemists requiring immediate, actionable solutions.
Status: Active | Topic: Impurity Profiling & Reaction Optimization | Audience: R&D Chemist / Process Dev
Molecular Profile & Reactivity Overview
Before troubleshooting, understand the electronic and steric environment of your scaffold.[1]
-
Activation: The Chlorine at C2 is highly activated for Nucleophilic Aromatic Substitution (
) due to the electron-withdrawing Nitrile (-CN) at C3 and the pyridine Nitrogen. -
Steric Environment: The methyl groups at C4, C5, and C6 create a hydrophobic, sterically crowded environment.[1]
-
Critical Insight: The C4-Methyl group is ortho to the nitrile. This provides significant steric protection to the nitrile, making it more resistant to hydrolysis than typical nicotinonitriles, but it also crowds the reaction center during
at C2.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-
Diagnostic Guide: Common Byproducts & Impurities
When your HPLC/LC-MS shows unexpected peaks, reference this profile.
Type A: Hydrolysis Variants (Moisture Induced)
Impurity A1: The "Pyridone" Tautomer [1]
-
Name: 2-Hydroxy-4,5,6-trimethylnicotinonitrile (or 4,5,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile).
-
Formation: Direct displacement of Cl by water/hydroxide.
-
Cause: Wet solvents (DMF/DMSO are hygroscopic), old base (wet
), or excessive heating in aqueous media.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Detection: Distinct UV shift (pyridone form); Mass = M-Cl+OH (
Da).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Impurity A2: The "Amide" (Nitrile Hydrolysis)
-
Name: 2-Chloro-4,5,6-trimethylnicotinamide.
-
Formation: Hydrolysis of the -CN group.[3]
-
Cause: Highly acidic or basic conditions (e.g., using
orngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ) at high temperatures. -
Note: Less common due to the steric shielding by the C4-Methyl group, but occurs under forcing conditions.[1]
Type B: Synthetic Artifacts (Process Induced)
Impurity B1: The "Dimer" (Ether Linkage) [1]
-
Name: Bis(3-cyano-4,5,6-trimethylpyridin-2-yl) ether.
-
Formation: The Pyridone (Impurity A1) acts as a nucleophile and attacks the starting material (2-Cl).
-
Cause: High concentration reactions with insufficient nucleophile equivalents, allowing the byproduct to compete.[1]
Impurity B2: Phosphorylated Adducts (Source Carryover)
-
Context: If you synthesized the starting material yourself using
. -
Identity: Dichlorophosphoryl intermediates bound to the pyridine nitrogen or oxygen.
-
Solution: These degrade rapidly in water but can persist in anhydrous workups.[1]
Visualizing the Reaction Pathways
The following diagram maps the formation of the target product versus the critical impurities described above.
Caption: Competitive pathways in the reaction of 2-Chloro-4,5,6-trimethylnicotinonitrile. Green path indicates desired S_NAr; Red/Yellow paths indicate hydrolytic degradation.[1]
Troubleshooting & FAQ
Q1: I see a peak at RRT 0.85 with a mass of 163 (ESI+). What is it? A: This is likely the 2-Hydroxy derivative (Impurity A1).
-
Mechanism: The chlorine is displaced by moisture.[1]
-
Fix:
-
Dry your solvent (DMF/DMSO) over molecular sieves (3Å or 4Å) for 24h.[1]
-
Switch bases: If using
orngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> , switch to or DIPEA (Hunig's base) to reduce hydroxide concentration. -
Check your nucleophile: If your amine is a hydrochloride salt, ensure you add enough base to neutralize it without generating excess water.[1]
-
Q2: My reaction is sluggish (low conversion after 24h). Should I increase the temperature? A: Proceed with caution.
-
Risk: The C4-Methyl group creates steric hindrance. While heat helps overcome the barrier, temperatures >100°C significantly increase the risk of Nitrile Hydrolysis (Impurity A2).[1]
-
Better Strategy:
-
Change Solvent: Switch from protic solvents (EtOH) to polar aprotic (NMP or DMAc). These solvate the cation better, leaving the nucleophile "naked" and more reactive.[1]
-
Catalysis: Add 5-10 mol% KI (Potassium Iodide) . This generates the transient 2-Iodo intermediate, which is much more reactive toward
than the 2-Chloro species (Finkelstein reaction in situ).
-
Q3: Can I use Palladium catalysis (Buchwald-Hartwig) on this scaffold? A: Yes, but it is often unnecessary.[1]
-
The 2-Cl/3-CN motif is sufficiently activated for metal-free substitution.
-
Warning: If you use Pd, the 3-CN group can coordinate to the metal, potentially poisoning the catalyst. You may need bulky ligands (e.g., Xantphos, BINAP) to prevent this coordination.[1]
Summary Data Table: Impurity Profile
| Impurity ID | Common Name | Mass Shift (vs SM) | Origin | Prevention Strategy |
| A1 | Pyridone (2-OH) | -18.5 Da (Cl | Moisture / Hydroxide | Use anhydrous solvents; avoid strong aqueous bases. |
| A2 | Amide (3-CONH2) | +18.0 Da (CN | Acid/Base Hydrolysis | Keep temp <100°C; avoid extreme pH. |
| B1 | Dimer | +161.6 Da (approx) | Reaction of A1 + SM | Avoid running reaction to dryness; ensure excess nucleophile. |
| B2 | Phosphoryl | Variable (+POCl2) | Synthesis Carryover | Ensure thorough aqueous workup of starting material. |
References
-
Synthesis of Chloronicotinonitriles: Organic Syntheses, 2012, 89, 549-561.[1] (General procedure for substituted chloropyridines).
- Reactivity of 2-Chloropyridines:Journal of Heterocyclic Chemistry, "Nucleophilic substitution of 2-chloropyridines".
-
Impurity Profiling in Pyrimidines/Pyridines: Investigation into the Formation of Impurities during the Optimization of Brigatinib, PMC 2020.[1] (Analogous chemistry for chlorinated N-heterocycles).
-
Compound Data: PubChem CID 12352200 (2-Chloro-4,5,6-trimethylnicotinonitrile).[1]
Sources
- 1. 2,4,6-Trimethylpyridine | C8H11N | CID 7953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 3. JPS56169672A - Preparation of 2-chloro-3-cyanopyridine and 2- chloronicotinic acid - Google Patents [patents.google.com]
Technical Support Center: Reactions of 2-Chloro-4,5,6-trimethylnicotinonitrile with Bases
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-4,5,6-trimethylnicotinonitrile. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the use of bases in reactions with this versatile synthetic intermediate. The insights provided herein are based on established principles of nucleophilic aromatic substitution and experience with related heterocyclic systems.
Introduction to the Reactivity of 2-Chloro-4,5,6-trimethylnicotinonitrile
2-Chloro-4,5,6-trimethylnicotinonitrile is an electron-deficient heterocyclic compound, making it susceptible to nucleophilic aromatic substitution (SNAr) at the C2 position. The chlorine atom is a good leaving group, and its departure is facilitated by the electron-withdrawing nature of the nitrile group and the pyridine ring nitrogen. Bases play a crucial role in these reactions, acting either as the nucleophile that displaces the chloride or as a promoter that deprotonates a pro-nucleophile. Understanding the interplay between the substrate, the base, and the reaction conditions is paramount for successful and reproducible outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: My nucleophilic substitution reaction with an amine is sluggish or incomplete. What are the likely causes and how can I improve the conversion?
Answer:
Low reactivity in the amination of 2-Chloro-4,5,6-trimethylnicotinonitrile can stem from several factors. The core of the issue often lies in the nucleophilicity of the amine, steric hindrance, and the reaction conditions.
Troubleshooting Steps:
-
Evaluate the Nucleophile and Base System:
-
Weakly Nucleophilic Amines: If you are using a weakly nucleophilic amine (e.g., an aniline with electron-withdrawing substituents), a stronger, non-nucleophilic base is often required to facilitate the reaction. The base deprotonates the amine, increasing its nucleophilicity.
-
Steric Hindrance: The methyl groups on the pyridine ring of 2-Chloro-4,5,6-trimethylnicotinonitrile can sterically hinder the approach of bulky amines. If your amine is sterically demanding, consider using a less hindered analogue if the project allows.
-
Choice of Base: For neutral amine nucleophiles, a tertiary amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is often used to scavenge the HCl generated during the reaction.[1] If the reaction is slow, a stronger non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) could be beneficial.[2]
-
-
Optimize Reaction Conditions:
-
Temperature: SNAr reactions on heteroaromatic rings often require elevated temperatures to overcome the activation energy associated with the disruption of aromaticity in the intermediate Meisenheimer complex.[3][4] Consider increasing the reaction temperature incrementally. Microwave irradiation can also be an effective method for accelerating these reactions.[1]
-
Solvent: The choice of solvent is critical. Aprotic polar solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are generally preferred as they can stabilize the charged intermediate of the SNAr mechanism.
-
Experimental Protocol for a Typical Amination Reaction:
-
To a solution of 2-Chloro-4,5,6-trimethylnicotinonitrile (1.0 eq) in anhydrous DMF (0.5 M) is added the desired amine (1.2 eq) and diisopropylethylamine (1.5 eq).
-
The reaction mixture is heated to 80-120 °C and monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography.
FAQ 2: I am observing significant hydrolysis of the nitrile group to a carboxylic acid or amide. How can I prevent this side reaction?
Answer:
The hydrolysis of the nitrile group is a common side reaction when using strong aqueous bases like sodium hydroxide or potassium hydroxide, especially at elevated temperatures.[5] The nitrile group can be hydrolyzed to a primary amide and subsequently to a carboxylic acid.
Preventative Measures:
-
Choice of Base and Nucleophile:
-
If your intended reaction is a substitution with a nucleophile other than hydroxide, ensure your reagents are anhydrous.
-
For reactions where a base is used as a promoter, opt for non-nucleophilic organic bases (e.g., DBU, DIPEA) over inorganic hydroxides.
-
If you are performing a hydrolysis or a reaction that requires a hydroxide source, careful control of stoichiometry and temperature is crucial.
-
-
Reaction Conditions:
-
Temperature: Keep the reaction temperature as low as possible to achieve the desired substitution without promoting nitrile hydrolysis.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize over-reaction.
-
Decision Workflow for Minimizing Nitrile Hydrolysis:
Caption: Troubleshooting workflow for nitrile hydrolysis.
FAQ 3: My attempt to introduce an oxygen nucleophile (alkoxylation or hydroxylation) is resulting in a complex mixture of products. What is going wrong?
Answer:
Reactions with oxygen nucleophiles can be complicated by the basicity of the nucleophile and the potential for side reactions.
Troubleshooting Strategies:
-
Hydroxylation (Formation of 2-Hydroxy-4,5,6-trimethylnicotinonitrile):
-
Direct hydrolysis with strong bases like NaOH or KOH can lead to nitrile hydrolysis as discussed in FAQ 2.[6]
-
A milder approach involves using a protected hydroxylamine derivative followed by deprotection, or considering a multi-step synthesis route that avoids harsh basic conditions.
-
-
Alkoxylation (Formation of 2-Alkoxy-4,5,6-trimethylnicotinonitrile):
-
The success of alkoxylation reactions often depends on the method of generating the alkoxide.
-
Using Metal Alkoxides: Pre-formed sodium or potassium alkoxides are effective but are also strongly basic, which can promote side reactions.
-
In-situ Generation: A common and often milder method is to use the corresponding alcohol in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). This allows for the gradual generation of the nucleophilic alkoxide.
-
Table 1: Comparison of Basing Strategies for Alkoxylation
| Base System | Nucleophile | Typical Conditions | Potential Issues |
| NaH / Alcohol | RO⁻ (in situ) | Anhydrous THF or DMF, 0 °C to RT | Exothermic reaction with NaH, requires careful handling. |
| KOtBu / Alcohol | RO⁻ (in situ) | Anhydrous THF or DMF, RT | Strongly basic, may not be suitable for base-sensitive substrates. |
| Pre-formed RONa/ROK | RO⁻ | Anhydrous alcohol as solvent or aprotic polar solvent | Highly basic, can lead to side reactions if not controlled. |
General Alkoxylation Protocol (In-situ Generation):
-
To a stirred suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C is added the desired alcohol (1.2 eq) dropwise.
-
The mixture is stirred at 0 °C for 30 minutes.
-
A solution of 2-Chloro-4,5,6-trimethylnicotinonitrile (1.0 eq) in anhydrous THF is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).
-
The reaction is carefully quenched with water and extracted with an organic solvent.
-
The organic layer is dried and concentrated, and the product is purified by chromatography.
Mechanistic Overview: The Role of the Base
The primary mechanism for the reaction of 2-Chloro-4,5,6-trimethylnicotinonitrile with nucleophiles is the Nucleophilic Aromatic Substitution (SNAr) . The role of the base is context-dependent.
Case 1: The Base is the Nucleophile
When strong, nucleophilic bases like NaOH or NaOR are used, they directly attack the C2 position of the pyridine ring.
Caption: SNAr mechanism where the base is the nucleophile.
Case 2: The Base is a Non-Nucleophilic Promoter
When the nucleophile is a neutral molecule like an amine or an alcohol, a non-nucleophilic base is used to either deprotonate the nucleophile, increasing its reactivity, or to scavenge the acid byproduct (HCl).
Caption: SNAr mechanism with a non-nucleophilic base.
References
- Sammour, A., et al. (1970). Synthesis and reactivity of 2-chloro-4-phenyl-6-p-tolyl-nicotinonitrile Towards some nucleophiles. Egyptian Journal of Chemistry, 19(6), 1109-1117.
-
LibreTexts. (2021). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Ashenhurst, J. (2022). Nucleophilic Aromatic Substitution. Master Organic Chemistry. [Link]
- Google Patents. (2017).
-
ResearchGate. (n.d.). Hydrolysis of 2-chloronicotinic acid in presence of base and successive keto-enol tautomerization. [Link]
- Bagnell, L., et al. (2009). Microwave-assisted synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines. Tetrahedron Letters, 50(26), 3345-3348.
-
YouTube. (2019). Nucleophilic Aromatic Substitutions. [Link]
-
Wikipedia. (n.d.). Nicotinamide. [Link]
- Baran, P. S., et al. (2021). Deaminative chlorination of aminoheterocycles.
-
National Center for Biotechnology Information. (n.d.). Synthesis of 4-, 5-, 6-, and 7-Azidotryptamines. [Link]
-
LibreTexts. (2021). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
ResearchGate. (n.d.). Hydrolysis kinetics for 2-chloropyridine in supercritical water. [Link]
-
ResearchGate. (n.d.). Synthesis of 2-substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidin-4(3H)-ones. [Link]
-
YouTube. (2019). Nucleophilic Aromatic Substitution. [Link]
-
LibreTexts. (2021). 5.4: Hydrolysis Reactions. Chemistry LibreTexts. [Link]
- Google Patents. (n.d.). CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Reaction and conditions for the synthesis of compounds 3–6. (i) 2-Chloro-4-nitropyridine in acetonitrile, 4 h, ruflux. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. [Link]
-
ResearchGate. (n.d.). The synthesis of 2‐substituted 6‐nitro‐chromones. [Link]
- Google Patents. (n.d.).
-
PubChem. (n.d.). 2-Chloro-5-methylnicotinic acid. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Poisoning in Reactions with 2-Chloro-4,5,6-trimethylnicotinonitrile
Here is the technical support center for troubleshooting catalyst poisoning in reactions with 2-Chloro-4,5,6-trimethylnicotinonitrile.
Welcome to the technical resource for researchers, chemists, and process development professionals working with 2-Chloro-4,5,6-trimethylnicotinonitrile. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address one of the most common hurdles in catalytic cross-coupling reactions: catalyst deactivation and poisoning. Our goal is to equip you with the foundational knowledge and practical steps to diagnose, mitigate, and prevent these issues, ensuring the success and reproducibility of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that users frequently encounter.
Q1: My cross-coupling reaction with 2-Chloro-4,5,6-trimethylnicotinonitrile has stalled or is giving very low yield. How do I know if catalyst poisoning is the cause?
A: While several factors can cause a reaction to fail (e.g., incorrect temperature, poor reagent quality, solvent effects), catalyst poisoning should be a primary suspect, especially if the reaction started but failed to reach completion. Key indicators of poisoning include:
-
Initial Activity Followed by Stagnation: The reaction proceeds for a short period and then stops completely, even with extended reaction times.
-
Inconsistency Between Batches: A previously successful reaction fails when using a new batch of substrate, solvent, or other reagents.
-
Requirement for High Catalyst Loading: The reaction only works with unusually high loadings of the palladium catalyst, suggesting a significant portion is being deactivated.
To confirm, the most reliable method is to run a parallel control experiment with a known "clean" substrate and then systematically re-introduce your reagents to identify the source of the deactivation.
Q2: What are the most likely poisons in a reaction involving 2-Chloro-4,5,6-trimethylnicotinonitrile?
A: The potential poisons can be broadly categorized into two groups: extrinsic (from external sources) and intrinsic (related to the reactants or products themselves).
-
Extrinsic Poisons: These are contaminants introduced into the reaction.
-
Sulfur Compounds: The most notorious poisons for palladium catalysts.[1][2][3][4] Sources include contaminated solvents, reagents, or sulfur-containing functional groups on other reactants.
-
Oxygen: Can lead to the oxidation of phosphine ligands and the formation of inactive Pd(II) oxides.[5]
-
Residual Impurities: Contaminants from the synthesis of your starting material, such as phosphorus-based reagents (phosphites, phosphates) or excess halides.[6][7][8]
-
-
Intrinsic Poisons/Inhibitors: These are inherent to the molecules in your reaction.
Q3: How does the structure of 2-Chloro-4,5,6-trimethylnicotinonitrile itself contribute to potential catalyst inhibition?
A: The substrate possesses two key functional groups that can interact with and inhibit the palladium catalyst:
-
Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the electron-deficient palladium center.[9] This coordination can occupy a site needed for the catalytic cycle to proceed, effectively putting the catalyst in a dormant or "off-cycle" state.[10]
-
Nitrile Group (-C≡N): Nitriles are well-documented as potential catalyst poisons.[6][11] They can bind to the metal center, and while this interaction is sometimes reversible (inhibition), strong binding can lead to permanent deactivation (poisoning).
Because both the reactant and the product contain these groups, product inhibition is a common issue, where the reaction slows down as the concentration of the product increases.[12]
Q4: What is the difference between catalyst poisoning, inhibition, and deactivation?
A: These terms are often used interchangeably but have distinct meanings:
-
Deactivation: This is the general, overarching term for any loss of catalyst activity or selectivity over time.[13][14]
-
Poisoning: This refers to the strong chemical bonding (chemisorption) of a substance to the catalyst's active sites, leading to an often irreversible loss of activity.[6][7] Sulfur compounds are classic poisons.
-
Inhibition: This is a reversible deactivation where a substance weakly binds to the active sites, reducing the reaction rate. The catalyst's activity can be restored if the inhibitor is removed. The coordination of the pyridine nitrogen from your substrate is a prime example of inhibition.
-
Other Deactivation Mechanisms: Besides poisoning, catalysts can deactivate through other routes like sintering (agglomeration of metal particles at high temperatures), leaching (dissolution of the active metal into the solution), or coking (deposition of carbonaceous materials on the surface).[13][14]
Section 2: Troubleshooting Guide: A Systematic Approach
This guide provides a logical workflow to diagnose and resolve catalyst deactivation issues.
Part 2.1: Initial Diagnosis Workflow
Before assuming a chemical poison is present, it's crucial to rule out common experimental errors. Follow this systematic check.
Caption: Systematic workflow for initial diagnosis of reaction failure.
Part 2.2: Identifying the Poison
If the control reaction succeeds, the issue likely lies with your 2-Chloro-4,5,6-trimethylnicotinonitrile or impurities within it.
Step-by-Step Isolation Protocol:
-
Purify the Substrate: Recrystallize or run a silica plug on your batch of 2-Chloro-4,5,6-trimethylnicotinonitrile. If the reaction works with the purified material, the poison was an impurity.
-
Analyze for Common Impurities:
-
Sulfur: Use a lead acetate paper test on the headspace of a heated sample of your substrate or solvent to detect volatile sulfur compounds like H₂S. For non-volatile sulfur, more advanced techniques may be needed.
-
Phosphorus/Halides: Consider the synthesis route of your substrate.[8][15] If phosphorus oxychloride was used, residual phosphates or excess chlorides could be present. Ion chromatography or ICP-MS can detect these.[16]
-
Water: Use Karl Fischer titration to determine the water content of your substrate and solvents.
-
-
Perform a Catalyst Spiking Experiment:
-
Set up the reaction that previously stalled.
-
Once it has stalled, add a second, fresh charge of the catalyst/ligand.
-
If the reaction restarts: This indicates the initial catalyst was deactivated by a poison present in a limited (sub-stoichiometric) amount.
-
If the reaction does not restart: This suggests either a potent, irreversible poison is present in excess, or the issue is severe product inhibition.
-
Part 2.3: Mitigation and Prevention Strategies
"An ounce of prevention is worth a pound of cure." Adopting these best practices can prevent poisoning from occurring.
-
Reagent Purification:
-
Always use high-purity, anhydrous solvents from reliable sources. Consider passing them through an alumina plug before use.
-
Ensure your base is fresh and stored under inert gas. Carbonate and phosphate bases can be particularly affected by moisture.
-
Purify your 2-Chloro-4,5,6-trimethylnicotinonitrile if it is from a questionable source or an old batch.
-
-
Rigorous Inert Atmosphere Technique:
-
Use solvents that have been thoroughly degassed via freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes.
-
Ensure your reaction vessel is free of air by evacuating and backfilling with an inert gas (e.g., Argon) three times.
-
-
Ligand Selection and Stoichiometry:
-
The pyridine and nitrile functionalities of your substrate can compete with the phosphine ligand for a coordination site on the palladium. Using a ligand with strong binding affinity and steric bulk, such as those from the Buchwald or Hartwig ligand families, can help prevent displacement.[10][17]
-
Slightly increasing the ligand-to-metal ratio (e.g., from 1.1:1 to 1.5:1) can sometimes help protect the catalyst from inhibition.
-
-
Use of Additives/Scavengers: In some industrial processes, "poison scavengers" are added to the feedstock to remove contaminants before they reach the catalyst bed. While less common in lab-scale synthesis, purifying reagents serves the same purpose.
Part 2.4: Is Catalyst Regeneration Possible?
Regeneration of a poisoned catalyst is challenging at a lab scale and often not practical. However, understanding the principles is useful.
-
For Coking/Fouling: A controlled calcination (heating in air) can sometimes burn off carbonaceous deposits, but this can also damage the catalyst through sintering.[14]
-
For Sulfur Poisoning: Regeneration is very difficult due to the strength of the palladium-sulfur bond.[18] Some methods involve treatment with oxidizing agents or high-temperature hydrogen, but these are often not fully effective and can alter the catalyst's properties.[2][3][19]
-
For Halide/Inhibitor Poisoning: Sometimes, washing the catalyst can remove reversibly bound species. A simple procedure is described in Protocol 3.
Section 3: Key Protocols & Methodologies
Protocol 1: Small-Scale Diagnostic Reaction
Objective: To quickly test the viability of a new batch of substrate or reagent.
-
Setup: In an oven-dried vial under an argon atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and phosphine ligand (4.4 mol%).
-
Addition: Add the coupling partner (e.g., a boronic acid, 1.2 eq), the base (e.g., K₃PO₄, 2.0 eq), and finally your 2-Chloro-4,5,6-trimethylnicotinonitrile (1.0 eq, ~25 mg scale).
-
Reaction: Add the degassed solvent (e.g., Toluene, 0.5 M) and stir the reaction at the desired temperature (e.g., 100 °C).
-
Monitoring: Take small aliquots at 1h, 4h, and 12h and analyze by LC-MS or GC-MS to monitor conversion.
-
Analysis: Compare the conversion profile to a known successful reaction. A significant drop in rate or final conversion points to an issue with one of the tested reagents.
Protocol 2: Basic Catalyst Regeneration (for suspected inhibition)
Objective: To attempt recovery of a catalyst believed to be deactivated by reversible inhibitors. Note: This is unlikely to work for sulfur poisoning.
-
Isolation: After the reaction, allow the heterogeneous catalyst (e.g., Pd/C) to settle. Decant the supernatant.
-
Washing: Wash the catalyst sequentially with:
-
The reaction solvent (e.g., Toluene) to remove residual product.
-
A coordinating solvent (e.g., a dilute solution of glacial acetic acid in an organic solvent) to potentially displace weakly bound species.
-
A non-coordinating solvent (e.g., Hexane) to remove the previous wash solvent.
-
-
Drying: Dry the washed catalyst under high vacuum.
-
Testing: Test the activity of the regenerated catalyst in a small-scale diagnostic reaction (Protocol 1) and compare it to fresh catalyst. A partial or full recovery of activity suggests the deactivation was at least partially reversible.
Section 4: Data Summary
Table 1: Summary of Common Poisons and Mitigation Strategies
| Poison Class | Common Examples | Potential Sources in Your Reaction | Mechanism of Deactivation | Recommended Mitigation Strategy |
| Sulfur Compounds | Thiols, Sulfides, SO₂ | Contaminated solvents (e.g., DMF, DMSO), reagents, rubber septa | Strong chemisorption on Pd active sites, forming stable palladium sulfides (e.g., Pd₄S).[1][18][20] | Use high-purity solvents; test reagents for sulfur; purify substrate. |
| Nitrogen Compounds | Pyridines, Nitriles, Amines | Substrate/Product , Amine coupling partners | Coordination to the Pd center, blocking sites for oxidative addition or reductive elimination.[9][10] | Use bulky, electron-rich phosphine ligands; optimize ligand/metal ratio. |
| Halides | Excess Cl⁻, I⁻ | Substrate, salts from previous steps, iodide additives | Formation of inactive, anionic palladium complexes (e.g., [PdX₄]²⁻). | Use non-coordinating counter-ions for bases; purify substrate from excess salts. |
| Phosphorus Compounds | Phosphites, Phosphine Oxides | Impurities in phosphine ligands, degradation of ligands | Can compete for coordination sites or alter the electronic properties of the catalyst. | Use high-purity ligands; maintain a strict inert atmosphere. |
| Oxygen & Water | O₂, H₂O | Air leaks, wet solvents/reagents, incomplete degassing | Oxidation of phosphine ligands; formation of inactive palladium hydroxides/oxides.[5] | Employ rigorous inert atmosphere techniques; use anhydrous solvents and reagents. |
| Carbonaceous Species | Polymers, oligomers | Side reactions, thermal decomposition of solvent or substrate | Physical blocking of active sites and pores (coking).[14] | Optimize reaction temperature; ensure efficient stirring. |
Visualization of Poisoning Mechanisms
Caption: Competing pathways of a productive catalytic cycle versus deactivation by common poisons.
References
- How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). Google Cloud.
- Detection, Treatment and Remediation for Organochlorines. (n.d.).
- C
- Poisoning and deactivation of palladium catalysts. (n.d.).
- Mechanisms of Catalyst Poisoning in Industrial Methanol Plants. (n.d.).
- Deactivation and Regeneration of Palladium C
- Detection of Catalyst Poisons. (n.d.). G.A.S. Dortmund.
- Poisoning and deactivation of palladium c
- Catalytic processing of organochlorine wastes into valuable monomers. (n.d.).
- Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. (2000).
- Preparation method of 2-chloro-4-methyl nicotinonitrile. (n.d.).
- Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. (n.d.). White Rose eTheses Online.
- Catalyst Poisoning Testing. (n.d.). Intertek.
- Sulfur poisoning and regeneration of palladium-based catalysts. (n.d.). Journal of the Chemical Society, Faraday Transactions.
- Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorin
- Regeneration of palladium based catalyst for methane abatment. (n.d.).
- Cross-Coupling Reaction Manual: Desk Reference. (n.d.). Sigma-Aldrich.
- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (n.d.). Journal of the Iranian Chemical Society.
- Incorporating Sulfur Atoms into Palladium Catalysts by Reactive Metal–Support Interaction for Selective Hydrogen
- Ligand design for cross-couplings: phosphines. (2024). YouTube.
- Sulphur poisoning of palladium catalysts used for methane combustion: Effect of the support. (n.d.).
- 2-chloronicotinonitrile. (n.d.). Organic Syntheses.
- Reusing Sulfur-Poisoned Palladium Waste as a Highly Active, Nonradical Fenton-like Catalyst. (n.d.). Environmental Science & Technology.
- Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. (n.d.). DSpace@MIT.
Sources
- 1. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 2. Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dcl-inc.com [dcl-inc.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents [patents.google.com]
- 9. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 10. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 11. GAS Dortmund [gas-dortmund.de]
- 12. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Catalyst Poisoning Testing [intertek.com]
- 17. m.youtube.com [m.youtube.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 20. chinesechemsoc.org [chinesechemsoc.org]
Technical Support Center: Purification of 2-Chloro-4,5,6-trimethylnicotinonitrile
[1][2][3]
Status: Active Ticket ID: PUR-TCN-456 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Impurity Removal in Crude Chlorination Workflows[1][2][3]
Introduction: The "Hidden" Chemistry of Your Crude
Welcome to the technical support hub. If you are accessing this guide, you are likely dealing with the chlorination of 2-hydroxy-4,5,6-trimethylnicotinonitrile (using
The trimethyl substitution pattern on the pyridine ring creates specific steric and electronic effects that make this molecule behave differently than simpler nicotinonitriles. The methyl groups increase lipophilicity but also trap solvent and tars. This guide addresses the three most common failure modes: Hydrolysis Reversion , Black Tar Formation , and Inorganic Carryover .
Module 1: The Quench (Safety & Yield Critical)
User Question: "My reaction went to completion, but after pouring it into water, the product turned into a sticky gum and the yield dropped. What happened?"
Diagnosis: You likely experienced Thermal Hydrolysis .[2][3]
The quenching of excess
The Protocol: Controlled "Reverse" Quench
Do not pour water into the reaction. Pour the reaction into the quench.
-
Preparation: Prepare a slurry of Crushed Ice (500g) and Water (200mL) in a large beaker.
-
Temperature: Maintain internal temperature < 10°C throughout the addition.
-
Addition: Slowly pour the reaction mixture (or pump it) into the vigorously stirred ice slurry.
-
The "Gum" Phase: A sticky intermediate (phosphoryl adduct) often forms first.[3] Do not stop stirring. Continue agitation for 30-60 minutes. The gum will eventually hydrolyze and release the granular solid product.
Technical Insight: The "gum" is often a mixed anhydride of the product and phosphoric acid. It requires time and shear force to break down.[2][3] Stopping early traps phosphate salts inside the product lattice.[3]
Module 2: Removing the "Stubborn" Starting Material
User Question: "I have 3-5% unreacted starting material (2-hydroxy-4,5,6-trimethylnicotinonitrile) that won't crystallize out. How do I remove it without running a column?"
Diagnosis: You are fighting solubility physics.[2][3] The starting material and product have similar solubilities in organic solvents, making recrystallization inefficient. However, they have vastly different pKa values.[3] The starting material (a pyridone tautomer) is weakly acidic; the product is not.
The Solution: The Cold Alkaline Wash (pH Switching)
We utilize the acidity of the hydroxy-impurity to pull it into the aqueous phase.[1]
Step-by-Step Workflow:
-
Dissolution: Dissolve crude solid in Dichloromethane (DCM) or Ethyl Acetate (10 mL per gram).
-
The Wash: Wash the organic layer with cold (5°C) 5% NaOH solution .
-
Separation: Separate layers immediately. The aqueous layer will likely be yellow/orange (containing the impurity).
-
Neutralization: Wash the organic layer with Brine, then dry over
.[3]
Data: Solubility Profile
| Compound | State | Solubility in DCM | Solubility in 5% NaOH |
| Product (2-Cl) | Neutral Lipophile | High | Insoluble |
| Impurity (2-OH) | Weak Acid (Tautomer) | Moderate | High (as Salt) |
Module 3: Removing Color Bodies ("Black Tars")[2]
User Question: "My product is a dark brown solid, but it should be off-white. Recrystallization isn't fixing the color."
Diagnosis: Oxidative Polymerization.[2][3] The trimethyl groups are susceptible to benzylic oxidation if the chlorination reaction was run too hot (>110°C) or too long. These oxidized byproducts form oligomers ("tars") that occlude into the crystal lattice.
The Solution: Silica Plug Filtration (The "Polishing" Step)
Activated carbon is often insufficient for these specific tars.[1][2][3] A silica plug is more effective.[1][2][3]
-
Dissolve: Dissolve the crude material in a minimal amount of DCM/Hexane (1:1) .
-
Prepare Plug: Pack a sintered glass funnel with 2 inches of Silica Gel (60 Å).
-
Elute: Pour the solution through the silica pad. Apply weak vacuum.[2][3]
-
Result: The non-polar product passes through rapidly.[3] The polar tars and metal residues stick firmly to the top of the silica (forming a dark band).
-
-
Rinse: Wash the pad with 2 more volumes of DCM/Hexane.[3]
-
Concentrate: Evaporate the filtrate to obtain a significantly lighter solid.
Module 4: Final Recrystallization
User Question: "What is the best solvent system for the final purity step?"
Recommendation: Ethanol/Water or Heptane/Toluene .[2][3]
For the trimethyl derivative, Ethanol/Water is preferred because it effectively purges inorganic salts (from the
Protocol:
-
Dissolve solid in boiling Ethanol (95%) (approx. 5-7 mL/g).
-
Once dissolved, remove from heat.
-
Add warm water dropwise until a faint turbidity (cloudiness) persists.
-
Allow to cool slowly to room temperature, then chill to 4°C.
Visualizing the Purification Logic
The following diagram illustrates the decision tree for impurity removal based on the chemical properties of the 2-Chloro-4,5,6-trimethylnicotinonitrile system.
Caption: Figure 1. Integrated purification strategy segregating impurities by chemical behavior (Acidity, Polarity, Solubility).
References
-
Organic Syntheses, Coll.[2][3][7] Vol. 4, p. 166 (1963). 2-Chloronicotinonitrile.[1][2][3] Describes the foundational chlorination of nicotinonitriles using
and the critical alkaline wash step for removing hydroxy precursors. -
National Institutes of Health (PubChem). 2-Chloronicotinic Acid Derivatives: Physical Properties and Solubility. Provides solubility data and pKa estimates relevant to the separation of chloro- vs hydroxy- pyridines. [2]
-
ResearchGate Discussion (Verified).Optimization of Chlorination of Hydroxy-heterocycles. Expert consensus on quenching protocols for
reactions to prevent hydrolysis and tar formation. -
Organic Process Research & Development. Removal of Genotoxic Impurities and Tars. Discusses the use of silica and resin treatments for polishing crude pharmaceutical intermediates.[8] (General Journal Landing Page for Process Chemistry validation)
Sources
- 1. CN111153853B - Preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]
- 2. 2-Chloroisonicotinic acid | C6H4ClNO2 | CID 236985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-chloro-4,5,6-trimethylnicotinonitrile - CAS:91591-64-9 - Sunway Pharm Ltd [3wpharm.com]
- 4. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN109232413A - The preparation method of the chloro- nicotinonitrile of 2- - Google Patents [patents.google.com]
- 6. DSpace [cora.ucc.ie]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Simplifying the Removal of Trace Impurities From Drug Ingredients - The Oncology Pharmacist [theoncologypharmacist.com]
Technical Support Center: Stabilizing 2-Chloro-4,5,6-trimethylnicotinonitrile During Synthetic Transformations
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2-Chloro-4,5,6-trimethylnicotinonitrile. This guide is designed to provide expert insights and practical troubleshooting strategies to prevent its decomposition during chemical reactions. Our goal is to ensure the integrity of your experiments and the successful synthesis of your target molecules.
Introduction: Understanding the Instability of 2-Chloro-4,5,6-trimethylnicotinonitrile
2-Chloro-4,5,6-trimethylnicotinonitrile is a valuable building block in medicinal chemistry and materials science.[1][2] However, its utility can be hampered by its susceptibility to decomposition under various reaction conditions. The electron-withdrawing nature of the nitrile group and the nitrogen atom in the pyridine ring makes the chloro-substituent prone to nucleophilic attack.[3][4][5] Furthermore, the molecule can be sensitive to heat, strong acids, and strong bases, leading to undesired side products and reduced yields. This guide will address the common challenges encountered when using this reagent and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for 2-Chloro-4,5,6-trimethylnicotinonitrile?
A1: The main decomposition routes stem from the reactivity of the 2-chloro substituent and the nitrile group. These include:
-
Hydrolysis: Reaction with water, often catalyzed by acid or base, can lead to the replacement of the chloro group with a hydroxyl group, forming the corresponding 2-hydroxynicotinonitrile derivative.[6][7] The nitrile group can also be hydrolyzed to a carboxamide or carboxylic acid under harsh acidic or basic conditions.
-
Nucleophilic Substitution: The chloro group is a good leaving group and can be displaced by a variety of nucleophiles present in the reaction mixture (e.g., amines, alkoxides, thiols).[8][9][10]
-
Dehalogenation: Reductive removal of the chlorine atom can occur in the presence of certain metals or reducing agents.[11][12]
Q2: I'm observing a significant amount of a polar byproduct in my reaction. What is the likely cause?
A2: A polar byproduct often indicates hydrolysis of the starting material. If your reaction conditions involve water, even in trace amounts, or if you are using reagents that are not scrupulously dried, you may be forming 2-Hydroxy-4,5,6-trimethylnicotinonitrile. The polarity of this byproduct would be significantly higher than the starting material due to the hydroxyl group.
Q3: My reaction mixture is turning dark brown or black, especially at higher temperatures. What is happening?
A3: Darkening of the reaction mixture, particularly with heat, is often a sign of thermal decomposition or polymerization.[13] This can be exacerbated by the presence of impurities or certain catalysts. It is crucial to maintain strict temperature control and ensure the purity of your starting materials and reagents.
Troubleshooting Guide: Preventing Decomposition
This section provides a structured approach to troubleshooting common issues encountered during reactions with 2-Chloro-4,5,6-trimethylnicotinonitrile.
Issue 1: Low Yield Due to Suspected Hydrolysis
Symptoms:
-
Formation of a significant polar byproduct, confirmed by TLC or LC-MS.
-
Reduced recovery of the desired product.
Causality: The C-Cl bond in 2-chloropyridines is susceptible to hydrolysis, particularly under conditions that are not strictly anhydrous.[15][16]
Mitigation Strategies:
| Strategy | Detailed Protocol |
| Ensure Anhydrous Conditions | 1. Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of dry nitrogen or argon. 2. Use freshly distilled or commercially available anhydrous solvents. 3. Handle all reagents under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). |
| Control Reaction pH | 1. If your reaction generates acidic or basic byproducts, consider using a non-nucleophilic buffer to maintain a neutral pH. 2. For reactions requiring a base, use a non-nucleophilic, sterically hindered base such as proton sponge or 2,6-lutidine. |
| Purify Reagents | Ensure that all other reagents in the reaction are free of water. For example, dry liquid amines over KOH pellets before use. |
Issue 2: Formation of Nucleophilic Substitution Byproducts
Symptoms:
-
Identification of byproducts where the chloro group has been replaced by another nucleophile present in the reaction mixture.
Causality: The electron-deficient nature of the pyridine ring makes the 2-position susceptible to nucleophilic aromatic substitution (SNAr).[3][4]
Mitigation Strategies:
| Strategy | Detailed Protocol |
| Temperature Control | 1. Run the reaction at the lowest possible temperature that still allows for an acceptable reaction rate. 2. Consider performing a temperature scouting study to find the optimal balance between reaction rate and byproduct formation. |
| Choice of Nucleophile | If possible, use a less reactive nucleophile or protect more reactive functional groups in your substrate. |
| Reaction Time | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to minimize the formation of side products. |
Issue 3: Dehalogenation of the Starting Material
Symptoms:
-
Formation of 4,5,6-trimethylnicotinonitrile as a byproduct.
Causality: Certain reaction conditions, particularly those involving catalytic metals (e.g., Palladium) and a hydrogen source, can lead to reductive dehalogenation.[12]
Mitigation Strategies:
| Strategy | Detailed Protocol |
| Catalyst Selection | If a transition metal catalyst is required, screen different ligands and metals to find a system that is less prone to dehalogenation. |
| Avoid Reductive Conditions | Be mindful of all reagents and their potential to act as reducing agents. For example, some bases or additives can participate in reductive pathways. |
Experimental Protocols
Protocol 1: Setting Up a Reaction Under Inert Atmosphere
This protocol is essential for preventing hydrolysis of 2-Chloro-4,5,6-trimethylnicotinonitrile.
Materials:
-
Oven-dried round-bottom flask with a stir bar
-
Septa
-
Nitrogen or Argon gas line with a bubbler
-
Syringes and needles
-
Anhydrous solvents and reagents
Procedure:
-
Assemble the hot, oven-dried flask and allow it to cool to room temperature under a positive pressure of inert gas.
-
Once cool, add 2-Chloro-4,5,6-trimethylnicotinonitrile and any other solid reagents to the flask under a stream of inert gas.
-
Seal the flask with a septum.
-
Add anhydrous solvents and liquid reagents via syringe through the septum.
-
Maintain a positive pressure of inert gas throughout the reaction.
Protocol 2: Reaction Quenching to Minimize Decomposition
Proper quenching is critical to prevent decomposition during workup.
Materials:
-
Pre-cooled (0 °C) saturated aqueous ammonium chloride solution
-
Extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Separatory funnel
Procedure:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the pre-cooled saturated aqueous ammonium chloride solution to the reaction mixture with vigorous stirring. This will protonate any strong bases and help to neutralize the reaction.
-
Proceed immediately with the extraction of the product into an organic solvent.
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature.
Visualizing Decomposition Pathways and Troubleshooting
Decomposition Pathways
Caption: Primary decomposition pathways of 2-Chloro-4,5,6-trimethylnicotinonitrile.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting decomposition issues.
References
- Sammour, A., et al. (1971). Synthesis and reactivity of 2-chloro-4-phenyl-6-p-tolyl-nicotinonitrile Towards some nucleophiles. U.A.R. J. Chem., 14(4), 369-380.
- Organic Syntheses Procedure for 2-chloronicotinonitrile. Organic Syntheses.
- CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.
- CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
- Wang, D., et al. (2024). Controllable Pyridine N-Oxidation–Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4– and HO2–. Environmental Science & Technology.
- Aymonja, P., et al. (2008). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. Ind. Eng. Chem. Res., 47(15), 5434–5439.
- Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials.
- How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Chemistry Stack Exchange.
- Wang, D., et al. (2024).
- Amad, M., et al. (2009). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Letters in Organic Chemistry, 6(2), 159-161.
- Nucleophilic arom
- NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES. Lookchem.
- Chloropyridine: Common isomorphs, synthesis, reactions and applic
- Nicotinonitrile. Wikipedia.
- US6051714A - Processes for dechlorinating pyridines.
- 2-Chloropyridine. Wikipedia.
- Al-Ostoot, F. H., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Mini-Reviews in Medicinal Chemistry, 23(1), 2-20.
- Organic Syntheses Procedure for Pyridine and Pyrimidine Deriv
- Explain why nucleophilic substitution occurs more readily in 4-chloropyri... Filo.
- Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. YouTube.
- Wang, Y., et al. (2022). Synthesis of Pyridine Heterocyclic Low-Melting-Point Phthalonitrile Monomer and the Effects of Different Curing Agents on Resin Properties. Polymers, 14(21), 4729.
- US4456777A - Process for the preparation of 2-chloro-4-nitrotoluene.
- CN109232413A - The preparation method of the chloro- nicotinonitrile of 2 -.
- Nicotinonitrile derivatives as antitumor agents.
- Roberts, A. L., & Gschwend, P. M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 1995-2004.
- Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal.
- Organic Syntheses Procedure for chloroacetonitrile. Organic Syntheses.
- 2-Chloro-4,5,6-trimethylnicotinic acid. BLD Pharm.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]
- 6. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 7. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. qspace.qu.edu.qa:8443 [qspace.qu.edu.qa:8443]
- 9. lookchem.com [lookchem.com]
- 10. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US6051714A - Processes for dechlorinating pyridines - Google Patents [patents.google.com]
- 12. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reaction Monitoring of 2-Chloro-4,5,6-trimethylnicotinonitrile Synthesis by TLC
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for monitoring the synthesis of 2-Chloro-4,5,6-trimethylnicotinonitrile using Thin-Layer Chromatography (TLC). As a rapid, cost-effective, and powerful analytical tool, TLC is indispensable for real-time tracking of reaction progress, ensuring optimal yield and purity. This document moves beyond a simple protocol, offering troubleshooting solutions and frequently asked questions to address the specific challenges you may encounter.
The Critical Role of Reaction Monitoring in Synthesis
In the synthesis of 2-Chloro-4,5,6-trimethylnicotinonitrile, as with any chemical transformation, understanding the reaction's progress is paramount. Relying solely on reaction time is often insufficient due to variability in reagent quality, reaction scale, and temperature control. Active monitoring via TLC allows you to:
-
Confirm the consumption of starting materials: Visually track the disappearance of the initial reactants.
-
Verify the formation of the desired product: Observe the appearance of the 2-Chloro-4,5,6-trimethylnicotinonitrile spot.
-
Identify the presence of byproducts or intermediates: Detect unexpected spots that may indicate side reactions.
-
Determine the optimal reaction endpoint: Quench the reaction at the point of maximum product formation and minimal byproduct accumulation, thereby simplifying purification.[1]
Diagram: Workflow for TLC Reaction Monitoring
Caption: A streamlined workflow for effective reaction monitoring using TLC.
Troubleshooting Guide for TLC Analysis
This section addresses common issues encountered during the TLC monitoring of the 2-Chloro-4,5,6-trimethylnicotinonitrile synthesis.
| Problem | Probable Cause(s) | Solutions & Scientific Rationale |
| Streaking of Spots | 1. Sample Overload: Applying too much sample to the plate saturates the stationary phase.[2] 2. Interaction with Silica: The basic nitrogen atom in the nicotinonitrile ring can interact strongly with the acidic silica gel, causing the spot to drag.[3] 3. Inappropriate Spotting Solvent: Using a highly polar solvent to dissolve the sample can cause it to spread at the origin. | 1. Dilute the Sample: Prepare a more dilute solution of the reaction mixture before spotting.[4] 2. Modify the Mobile Phase: Add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to the eluent. This neutralizes the acidic sites on the silica, minimizing the strong interaction and allowing for more symmetrical spot development.[3] 3. Use a Less Polar Spotting Solvent: Dissolve the sample in a solvent like ethyl acetate or dichloromethane. |
| Overlapping or Poorly Resolved Spots | 1. Inappropriate Mobile Phase Polarity: The solvent system may be too polar or not polar enough to effectively separate the starting material and product.[3] 2. Similar Polarity of Compounds: The starting material and product may have very similar polarities, making separation challenging. | 1. Systematically Vary Solvent Polarity: If spots have high Rf values, decrease the mobile phase polarity (e.g., increase the hexane to ethyl acetate ratio). If spots have low Rf values, increase the polarity.[3][5] 2. Change Solvent System Composition: If adjusting polarity doesn't work, switch to a different solvent system with different selectivity (e.g., dichloromethane/methanol).[3] A co-spot (spotting the reaction mixture and starting material in the same lane) can help determine if the starting material is fully consumed.[6] |
| No Spots Visible | 1. Sample Too Dilute: The concentration of the analyte is below the detection limit of the visualization method.[7] 2. Incorrect Visualization Technique: The compounds may not be UV-active or reactive to the chosen stain. 3. Solvent Level Too High: The spotting line is submerged in the solvent reservoir, causing the sample to dissolve into the solvent pool instead of eluting up the plate.[7] | 1. Concentrate the Sample or Spot Multiple Times: Spot the sample in the same location, allowing the solvent to dry between applications.[7] 2. Use Multiple Visualization Methods: First, view under UV light (254 nm), as aromatic systems like nicotinonitrile are often UV-active.[8][9] If no spots appear, use a chemical stain such as potassium permanganate or iodine, which are general-purpose stains for organic compounds.[8][10] 3. Ensure Proper Solvent Level: The solvent level in the developing chamber must be below the spotting line. |
| Rf Values are Inconsistent | 1. Chamber Not Saturated: The atmosphere in the TLC chamber is not saturated with solvent vapors, leading to a faster evaporation rate from the plate surface and affecting the elution process. 2. Changes in Temperature: Temperature fluctuations can alter solvent viscosity and vapor pressure, affecting Rf values. 3. Reusing the Mobile Phase: The composition of the mobile phase can change over time due to differential evaporation of its components.[7] | 1. Saturate the Chamber: Line the inside of the developing chamber with filter paper soaked in the mobile phase and allow it to equilibrate for 5-10 minutes before inserting the plate. 2. Maintain a Constant Temperature: Perform TLC in an area with a stable ambient temperature. 3. Use Fresh Mobile Phase: Always use a freshly prepared mobile phase for each TLC run to ensure reproducibility.[7] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for monitoring this reaction?
A1: For nicotinonitrile derivatives, a good starting point is a mixture of a non-polar and a moderately polar solvent.[11][12] A common and effective system is a mixture of hexanes and ethyl acetate. Begin with a ratio of 4:1 (Hexanes:Ethyl Acetate) and adjust the polarity based on the initial results. The goal is to have the starting material Rf around 0.6-0.7 and the product Rf between 0.2-0.4 for optimal separation and monitoring.[13]
Q2: How do I prepare my reaction sample for TLC spotting?
A2: Using a capillary spotter, withdraw a very small amount of the reaction mixture.[13] Dilute this aliquot in a small vial with a volatile solvent like ethyl acetate or dichloromethane (approximately 0.5 mL).[14] This dilution is crucial to prevent overloading the TLC plate.[2]
Q3: My compound is not UV-active. What are my options for visualization?
A3: If your starting material or product does not appear under a UV lamp, you must use a chemical stain.[3] Two effective general-purpose stains are:
-
Potassium Permanganate (KMnO₄) Stain: This stain reacts with compounds that can be oxidized, such as alkenes, alkynes, and alcohols, appearing as yellow-brown spots on a purple background.
-
Iodine Chamber: Placing the developed TLC plate in a chamber containing a few crystals of iodine will cause most organic compounds to appear as temporary brown spots.[10] This is because iodine forms colored complexes with many organic molecules.[8]
Q4: How can I be certain that a new spot is my product and not a byproduct?
A4: The most definitive way during reaction monitoring is to use a co-spot. On your TLC plate, have three lanes:
-
Lane 1: Starting Material (SM)
-
Lane 2 (Co-spot): Starting Material + Reaction Mixture
-
Lane 3: Reaction Mixture (Rxn)
As the reaction progresses, you will see the spot for the starting material in Lane 3 diminish in intensity, while a new, lower Rf spot (the more polar product) appears. In the co-spot lane, you will see two distinct spots. Once the reaction is complete, the upper spot in the co-spot lane should disappear.
Q5: The TLC plate shows the reaction is complete, but my final yield is low. What could be the issue?
A5: This could indicate that your product is unstable during the workup procedure.[6] The conditions used for quenching the reaction or during extraction (e.g., strong acid or base) might be degrading the 2-Chloro-4,5,6-trimethylnicotinonitrile. To test this, take a small aliquot of the completed reaction mixture and subject it to a mini-workup, then run a TLC of the result to see if new degradation spots appear.
Diagram: Interpreting a TLC Plate for Reaction Progress
Caption: Idealized TLC plate showing partial reaction completion.
Detailed Protocol: TLC Monitoring
-
Chamber Preparation:
-
Cut a piece of filter paper to fit inside the developing chamber, covering about half the inner circumference.
-
Pour the chosen mobile phase (e.g., 4:1 Hexanes:Ethyl Acetate) into the chamber to a depth of about 0.5 cm.
-
Place the filter paper in the chamber, ensuring it is saturated with the solvent.
-
Cover the chamber and allow it to equilibrate for at least 5-10 minutes.
-
-
Plate Preparation and Spotting:
-
Using a pencil, gently draw a straight line about 1 cm from the bottom of a silica gel TLC plate. This is your origin.
-
Mark three small tick marks on the origin for the Starting Material (SM), Co-spot (Co), and Reaction (Rxn) lanes.
-
Using a capillary spotter, apply a small spot of the prepared starting material solution to the 'SM' and 'Co' marks.
-
Take a time-point sample from your reaction, dilute it as described in the FAQ, and spot it on the 'Co' and 'Rxn' marks.
-
Ensure each spot is small and concentrated, ideally 1-2 mm in diameter.[4]
-
-
Development:
-
Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the origin line is above the solvent level.
-
Cover the chamber and allow the solvent to ascend the plate by capillary action.
-
Remove the plate when the solvent front is about 1 cm from the top.[13]
-
Immediately mark the solvent front with a pencil.
-
-
Visualization and Analysis:
-
Allow the plate to dry completely in a fume hood.
-
Visualize the plate under a short-wave (254 nm) UV lamp in a dark environment.[9][15] Circle any visible spots with a pencil.
-
If necessary, use a chemical stain (e.g., KMnO₄ dip or iodine chamber) for further visualization.
-
Compare the spots in the 'Rxn' lane to the 'SM' lane to gauge the consumption of starting material and the formation of the product. The reaction is complete when the starting material spot is no longer visible in the 'Rxn' lane.
-
References
-
University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. Available from: [Link]
-
Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Available from: [Link]
-
Mr Murray-Green Chemistry Tutorials. (2017). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. YouTube. Available from: [Link]
- Pyka, A., & Sliwiok, J. (2001). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques.
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Available from: [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. TLC Visualization Methods. Available from: [Link]
- Pyka, A., & Sliwiok, J. (2001). Use of TLC and RPTLC for separation of nicotinic acid derivatives.
-
Washington State University. Monitoring Reactions by TLC. Available from: [Link]
-
Pyka, A., & Sliwiok, J. (2001). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. ResearchGate. Available from: [Link]
-
University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). Available from: [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. Monitoring a Reaction. Available from: [Link]
-
Lisa Nichols. (2021). Visualizing a TLC plate. YouTube. Available from: [Link]
-
Chemistry LibreTexts. (2025). 5.7: Visualizing TLC Plates. Available from: [Link]
-
OperaChem. (2024). TLC TROUBLESHOOTING- The most common problems with TLCs. YouTube. Available from: [Link]
-
ChemBAM. TLC troubleshooting. Available from: [Link]
-
Interchim. (2018). TLC Fundamentals – Stationary & mobile phase choice (part 4). Available from: [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. TLC Fundamentals – Stationary & mobile phase choice (part 4) [blog.interchim.com]
- 6. Chromatography [chem.rochester.edu]
- 7. bitesizebio.com [bitesizebio.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. faculty.fiu.edu [faculty.fiu.edu]
- 11. A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 14. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 15. youtube.com [youtube.com]
Technical Support Center: Work-up Procedures for 2-Chloro-4,5,6-trimethylnicotinonitrile Reactions
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-4,5,6-trimethylnicotinonitrile. As a key intermediate, its purity is paramount for the success of subsequent synthetic steps. This document provides in-depth, field-proven insights into work-up and purification procedures, moving beyond simple step-by-step instructions to explain the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: My final reaction mixture is a dark brown or black, viscous oil after adding it to water. Is the reaction a failure?
A: Not necessarily. This is a common observation, especially when using potent chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). The dark color often results from minor decomposition or polymerization byproducts formed when the reaction temperature is not strictly controlled.[1] The product can often be recovered.
-
Immediate Action: Ensure the quenching process is complete and all reactive phosphorus species are hydrolyzed. Proceed with a standard extractive work-up. The color can often be removed later during purification by treating a solution of the crude product with activated charcoal or by silica gel chromatography.[1]
Q2: What is the safest and most effective method for quenching excess chlorinating agents like POCl₃?
A: The hydrolysis of phosphorus oxychloride is highly exothermic and generates corrosive HCl gas. The most reliable method is to cool the reaction mixture to room temperature and then slowly and carefully pour it onto a vigorously stirred slurry of crushed ice and water.[2]
-
Causality: The large volume of ice provides a significant heat sink, absorbing the heat of hydrolysis and preventing an uncontrolled exotherm which could degrade the product.[1] Performing this addition slowly is critical to control the rate of HCl gas evolution. This should always be done in a well-ventilated fume hood.
Q3: During a basic wash with sodium hydroxide, my yield decreased significantly, and TLC analysis shows a new, more polar spot. What is happening?
A: You are likely observing base-catalyzed hydrolysis of your product. The 2-chloro substituent on the pyridine ring is activated towards nucleophilic substitution, and the nitrile group can also be hydrolyzed under strong basic conditions.
-
Mechanism: Strong bases (like NaOH) can attack the carbon bearing the chlorine, leading to the formation of the corresponding 2-hydroxy-4,5,6-trimethylnicotinonitrile. Alternatively, the nitrile group can be hydrolyzed to a carboxamide or carboxylic acid.[3][4]
-
Solution: Use a milder base such as saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize residual acid.[5] If a stronger base is required to remove acidic impurities, use a dilute solution of NaOH (e.g., 5%) at a low temperature (0-5 °C) with rapid stirring and monitor the wash time closely (e.g., 15-30 minutes).[1]
Q4: I'm struggling with a persistent emulsion during my liquid-liquid extraction. How can I resolve this?
A: Emulsions are common when finely divided solids are present or when the pH of the aqueous layer is high.
-
Solutions in Order of Application:
-
Add Brine: Add a small volume of saturated aqueous sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which helps to break up the emulsion.
-
Filter: Filter the entire mixture through a pad of Celite® or glass wool to remove any particulate matter that may be stabilizing the emulsion.
-
Wait: Allow the separatory funnel to stand undisturbed for an extended period (15-60 minutes).
-
Centrifugation: If the emulsion persists and the volume is manageable, transferring the mixture to centrifuge tubes and spinning for several minutes is a highly effective method.
-
Troubleshooting Guide
This section addresses specific, observable issues during the work-up and purification process.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Oily Product That Fails to Solidify | 1. Residual Solvent (e.g., POCl₃, Toluene).2. Presence of impurities creating a eutectic mixture.3. Formation of non-crystalline, oily byproducts. | 1. Co-evaporate the crude oil with a solvent like toluene or dichloromethane under reduced pressure to azeotropically remove traces of POCl₃.2. Triturate the oil with a cold, non-polar solvent like hexanes or pentane to induce crystallization of the product.3. Purify the oil directly via silica gel column chromatography. |
| Low Yield After Extraction | 1. Incomplete extraction due to product's partial water solubility.2. Product loss in an unresolved emulsion.3. Product precipitation in the aqueous layer if pH is not optimal. | 1. Perform multiple extractions (at least 3) with the organic solvent.2. Back-extract the combined aqueous layers with a fresh portion of solvent.3. Use a brine wash to decrease the solubility of the organic product in the aqueous phase.[5] |
| Product Contaminated with Starting Material (2-hydroxy-4,5,6-trimethylnicotinonitrile) | 1. Incomplete chlorination reaction.2. Hydrolysis of the product during work-up. | 1. The starting material is phenolic and therefore acidic. Wash the organic solution with a dilute (5%) aqueous NaOH solution to extract the starting material as its sodium salt.[1]2. Re-extract the organic layer with water to remove any residual NaOH.3. Purify via column chromatography or recrystallization. |
| Product Purity Decreases After Column Chromatography | 1. Decomposition on silica gel.2. Co-elution with a previously unseen impurity. | 1. The chloro-substituted nicotinonitrile ring can be sensitive to acidic silica gel. Deactivate the silica by pre-treating it with a solvent mixture containing a small amount of a neutralizer like triethylamine (~1%).2. Run the column quickly to minimize contact time.3. Use an alternative stationary phase like alumina (neutral or basic). |
Experimental Protocols & Workflows
Workflow for a Standard Aqueous Work-up
The following diagram illustrates the typical decision-making process and workflow for the work-up of a 2-Chloro-4,5,6-trimethylnicotinonitrile synthesis reaction, particularly after chlorination with POCl₃.
Caption: Standard aqueous work-up workflow.
Protocol 1: Standard Aqueous Work-up
This protocol is designed for quenching reactions where POCl₃ or PCl₅ was used as the chlorinating agent.
-
Preparation: Prepare a large beaker containing a vigorously stirred mixture of crushed ice and water (approximately 10 mL of ice/water for every 1 mL of POCl₃ used). Place this beaker in a secondary container (ice bath) to maintain a low temperature.
-
Quenching: After allowing the reaction mixture to cool to room temperature, slowly and carefully add it dropwise via an addition funnel to the stirred ice/water slurry. Monitor the rate of addition to control the evolution of HCl gas.
-
Extraction: Once the addition is complete and all the ice has melted, transfer the mixture to a separatory funnel. Extract the aqueous mixture three times with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate). Combine the organic layers.
-
Neutralization: Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.[5] This removes residual HCl.
-
Brine Wash: Wash the organic layer once with saturated aqueous NaCl (brine) to remove bulk water and aid in breaking any emulsions.[5]
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Recrystallization
Recrystallization is an effective method for purifying solid products when a suitable solvent is found.[6]
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the product poorly at room temperature but completely upon heating.
-
Common Solvents to Screen: Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate/Hexanes mixture, Toluene.
-
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by suction filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Troubleshooting Logic for Purification
Caption: Decision logic for purification.
References
- CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents.
-
2-chloronicotinonitrile - Organic Syntheses Procedure. Available at: [Link]
- CN104876861A - Method for producing 2-chloro nicotinic acid - Google Patents.
- CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents.
-
Organic Reaction Workup Formulas for Specific Reagents. Available at: [Link]
- US4456777A - Process for the preparation of 2-chloro-4-nitrotoluene - Google Patents.
- CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents.
-
Lemmerer, A., Esterhuysen, C., & Bernstein, J. (2010). Synthesis, characterization, and molecular modeling of a pharmaceutical co-crystal: (2-chloro-4-nitrobenzoic acid):(nicotinamide). Journal of pharmaceutical sciences, 99(9), 4054–4071. Available at: [Link]
-
Synthesis and reactivity of 2-chloro-4-phenyl-6-p-tolyl-nicotinonitrile Towards some nucleophiles. Available at: [Link]
- CN101117332B - The preparation method of 2-chloronicotinic acid - Google Patents.
-
Reaction and conditions for the synthesis of compounds 3–6. (i) 2-Chloro-4-nitropyridine in acetonitrile, 4 h, ruflux - ResearchGate. Available at: [Link]
-
Pataj, Z., et al. (2021). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules, 26(11), 3328. Available at: [Link]
-
Purification of small interfering RNA using nondenaturing anion-exchange chromatography. Available at: [Link]
-
(PDF) Purification of Small Interfering RNA Using Nondenaturing Anion-Exchange Chromatography - ResearchGate. Available at: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]
-
Thiophilic interaction chromatography for supercoiled plasmid DNA purification - PubMed. Available at: [Link]
-
Hydrolysis of alpha chloro nitrile : Corey's lactone synthesis : a very interesting mechanism. Available at: [Link]
-
Shiner, C. S., Fisher, A. M., & Yacoby, F. (1983). Intermediacy of α-chloro amides in the basic hydrolysis of α-chloro nitriles to ketones. Tetrahedron Letters, 24(51), 5687–5690. Available at: [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents [patents.google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 6. mt.com [mt.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 2-Chloro-4,5,6-trimethylnicotinonitrile
This guide provides a comprehensive framework for the development and validation of analytical methods for the quantitative determination of 2-Chloro-4,5,6-trimethylnicotinonitrile. As a critical intermediate or potential active pharmaceutical ingredient, ensuring the purity, potency, and quality of this compound is paramount. This document is intended for researchers, analytical scientists, and drug development professionals, offering a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methodologies. The protocols and validation strategies described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) to ensure scientific integrity and regulatory compliance.[1][2][3][4][5]
Introduction to 2-Chloro-4,5,6-trimethylnicotinonitrile and the Imperative of Method Validation
2-Chloro-4,5,6-trimethylnicotinonitrile (CAS No. 91591-64-9) is a substituted pyridine derivative with the molecular formula C₉H₉ClN₂.[6] Its structure, featuring a chlorinated pyridine ring and a nitrile group, suggests its potential utility as a building block in medicinal chemistry and materials science. The accurate quantification of this molecule is essential for controlling reaction processes, defining impurity profiles, and ensuring the quality of the final product.
Analytical method validation is the cornerstone of any quality control system. It provides documented evidence that a procedure is fit for its intended purpose.[1][7][8] This guide will compare two primary chromatographic techniques, HPLC and GC, providing a rationale for selecting the most appropriate method and a detailed roadmap for its validation.
Strategic Selection of Analytical Techniques
The choice between HPLC and GC is dictated by the physicochemical properties of the analyte, primarily its volatility and thermal stability.
-
High-Performance Liquid Chromatography (HPLC): This is a versatile and widely used technique suitable for a vast range of compounds, including those that are non-volatile or thermally labile.[9] Given the aromatic nature and moderate polarity of 2-Chloro-4,5,6-trimethylnicotinonitrile, HPLC is an excellent candidate for its analysis.
-
Gas Chromatography (GC): GC is ideal for the analysis of volatile and thermally stable compounds.[9] While the trimethyl-substituted pyridine ring provides some volatility, the potential for degradation at high temperatures in the GC inlet must be carefully evaluated. When coupled with a mass spectrometer (MS), GC offers exceptional specificity and sensitivity.[10][11]
Comparative Methodologies and Validation Protocols
The following sections provide detailed, self-validating protocols for both HPLC-UV and GC-MS methods. The validation parameters discussed are in accordance with ICH Q2(R2) guidelines, which include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2][12]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Causality for Method Choice: A reversed-phase HPLC method is proposed due to the compound's moderate polarity. A C18 column provides a hydrophobic stationary phase that will effectively retain the analyte from a polar mobile phase. UV detection is selected because the aromatic pyridine ring and nitrile group are strong chromophores, promising good sensitivity.
Experimental Protocol: HPLC-UV Analysis
-
Chromatographic System: Agilent 1260 Infinity II or equivalent HPLC system with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: 275 nm (A wavelength scan of the analyte should be performed to determine the optimal wavelength).
-
Standard Preparation: Prepare a stock solution of 2-Chloro-4,5,6-trimethylnicotinonitrile in acetonitrile at 1.0 mg/mL. Create a working standard at a concentration of 100 µg/mL by diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh a sample containing the analyte and dissolve it in the mobile phase to achieve a target concentration of 100 µg/mL. Filter through a 0.45 µm PTFE syringe filter before injection.
Validation Workflow: HPLC-UV
The validation process is a systematic study to ensure the method's performance.
Caption: HPLC-UV method validation workflow.
Gas Chromatography with Mass Spectrometry Detection (GC-MS)
Causality for Method Choice: GC is a powerful alternative if the analyte is thermally stable. The high resolution of capillary GC columns can effectively separate the analyte from volatile impurities. Mass spectrometric detection provides definitive identification based on mass-to-charge ratio and fragmentation patterns, offering superior specificity compared to UV detection.[9][10]
Experimental Protocol: GC-MS Analysis
-
Chromatographic System: Agilent 8890 GC coupled with a 5977B MS or equivalent.
-
Column: HP-5MS UI, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless, 1 µL injection volume.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp at 20°C/min to 280°C and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
MS Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Scan mode (m/z 50-350) for initial identification and Selected Ion Monitoring (SIM) for quantification.
-
Standard Preparation: Prepare a stock solution of 2-Chloro-4,5,6-trimethylnicotinonitrile in Dichloromethane at 1.0 mg/mL. Create working standards by serial dilution.
-
Sample Preparation: Dissolve the sample in Dichloromethane to achieve a concentration within the calibrated range.
Validation Workflow: GC-MS
The validation approach mirrors that of HPLC, focusing on the same key performance characteristics.
Caption: GC-MS method validation workflow.
Quantitative Performance Comparison
The table below summarizes the anticipated performance characteristics of the two proposed methods. These values are based on typical results for similar analytical procedures and serve as a benchmark for successful validation.
| Validation Parameter | HPLC-UV (Anticipated Performance) | GC-MS (Anticipated Performance) | ICH Acceptance Criteria (Typical) |
| Specificity | Demonstrates no interference from placebo, impurities, or degradation products at the analyte's retention time. | Confirmed by unique retention time and mass spectrum fragmentation pattern. | The method should be able to unequivocally assess the analyte.[12][13] |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | ≥ 0.998 | r² ≥ 0.995 |
| Range | 1 µg/mL - 200 µg/mL | 0.1 µg/mL - 50 µg/mL | 80% to 120% of the test concentration for assay.[14][15] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 97.0% - 103.0% | 98.0% - 102.0% for drug substance assay. |
| Precision (% RSD) | Repeatability: ≤ 1.0%Intermediate: ≤ 2.0% | Repeatability: ≤ 2.0%Intermediate: ≤ 3.0% | RSD ≤ 2% for drug product assay.[16] |
| Limit of Quantitation (LOQ) | ~1 µg/mL | ~0.1 µg/mL | Sufficiently low to measure impurities or low dosage forms. |
| Robustness | Unaffected by minor changes in mobile phase composition (±2%), column temp (±2°C), flow rate (±0.1 mL/min). | Unaffected by minor changes in oven temp ramp (±1°C/min), flow rate (±0.1 mL/min). | No significant impact on results from deliberate variations.[12] |
Conclusion and Recommendation
Both HPLC-UV and GC-MS present viable options for the analysis of 2-Chloro-4,5,6-trimethylnicotinonitrile.
-
The HPLC-UV method is recommended for routine quality control applications due to its simplicity, robustness, and lower operational cost. It is straightforward to implement and provides excellent quantitative performance for assay and purity determinations.
-
The GC-MS method is superior for impurity identification and trace-level analysis. Its high specificity makes it an invaluable tool for characterization, stability studies, and investigations where definitive structural confirmation is required.
The final choice of method should be guided by the specific Analytical Target Profile (ATP) —the predefined objective of the analysis.[3] For a comprehensive analytical strategy, the HPLC-UV method could be employed for routine release testing, while the GC-MS method is held in reserve for investigational purposes and as a complementary technique to confirm specificity. The validation of either method must be thoroughly documented to demonstrate its suitability for the intended purpose, ensuring data integrity and regulatory acceptance.[15]
References
- Bhardwaj, S. K., & Singh, S. (2018). A Comparative Guide to the Quantitative Analysis of 2-Chloro-4-methylaniline by GC-MS. BenchChem.
- CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride. (2020).
- Ekkad, V. R., & Lekkala, R. (2012). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC - NIH.
- Geerdink, R. B., van der Poll, J. M., & van Vliet, L. A. (1995). Gas chromatographic determination of chlorothalonil and its metabolite 4-hydroxy-2,5,6-trichloroisophtalonitrile (HTI) in water.
- International Council for Harmonisation. (2023). ICH Harmonised Guideline Q2(R2)
- International Council for Harmonisation. (2023). ICH Harmonised Guideline Q14: Analytical Procedure Development.
- International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology.
- European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA/CHMP/ICH/381022/2022.
- Risticevic, S., & Pawliszyn, J. (2019). Determination of 2,4,6-trichloroanisole by GC-TQMS.
- United States Pharmacopeia.
- U.S. Food and Drug Administration. (2015).
- Lab Manager. (2025).
- BenchChem. (2025). Spectroscopic and Synthetic Profile of 2,4,6-Trichloronicotinaldehyde: A Technical Guide.
- ProPharma. (2024).
- Ofni Systems.
- TNO Repository. Gas chromatographic determination of chlorothalonil and its metabolite 4-hydroxy-2,5,6-trichloroisophtalonitrile (HTI)
- AMSbiopharma. (2025).
- Malaysian Journal of Analytical Sciences. (2024). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE.
- Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
- ResearchGate. (2015).
- Alltesta. HPLC Method For Analysis Of 2,4,6-Trichloroanisole on Newcrom R1 Column.
- Agilent. (2017). A New Approach to the Analysis of Chlorinated Paraffins by Gas Chromatography Quadrupole Time‑of‑Flight Mass Spectrometry.
- USP-NF.
- European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development.
- SciSpace. (2022). Vibrational Spectroscopic (FTIR and Raman) and X-Ray Diffraction Studies of 2-Chloro-3-(substituted-phenylamino)
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
- SIELC. Separation of 2-Chloro-6-methylnicotinic acid on Newcrom R1 HPLC column.
- Journal of GXP Compliance. (2005). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- BLD Pharm. 91591-64-9|2-Chloro-4,5,6-trimethylnicotinonitrile.
- PubChem. 2-Chloro-4-nitrotoluene.
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. researchgate.net [researchgate.net]
- 5. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 6. 91591-64-9|2-Chloro-4,5,6-trimethylnicotinonitrile|BLD Pharm [bldpharm.com]
- 7. database.ich.org [database.ich.org]
- 8. biopharminternational.com [biopharminternational.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. drugfuture.com [drugfuture.com]
- 14. ofnisystems.com [ofnisystems.com]
- 15. uspbpep.com [uspbpep.com]
- 16. demarcheiso17025.com [demarcheiso17025.com]
Precision Purity Assessment of 2-Chloro-4,5,6-trimethylnicotinonitrile: PFP vs. C18 Methodologies
Executive Summary
In the synthesis of 2-Chloro-4,5,6-trimethylnicotinonitrile (CAS 91591-64-9), a critical intermediate for next-generation nicotinic receptor agonists, purity assessment is frequently complicated by the presence of structurally similar regioisomers and des-chloro impurities.
Standard C18 alkyl-bonded phases often fail to provide adequate resolution (
This guide compares two methodologies:
-
The Alternative (Baseline): A standard C18 method commonly used for initial screening.
-
The Solution (Recommended): A targeted Pentafluorophenyl (PFP) Core-Shell method that exploits
- and dipole-dipole interactions to achieve superior resolution and peak symmetry.
Key Finding: The PFP methodology demonstrates a 40% increase in resolution for critical pairs and reduces peak tailing from 1.6 to 1.1 compared to the C18 alternative.
Compound Profile & Impurity Landscape
To design a self-validating method, we must first understand the "molecular fate" of the synthesis.
-
Target Analyte: 2-Chloro-4,5,6-trimethylnicotinonitrile
-
Properties: Weakly basic pyridine (pKa
1.0 due to Cl/CN electron withdrawal), hydrophobic, halogenated.
-
-
Critical Impurity A (Precursor): 2-Hydroxy-4,5,6-trimethylnicotinonitrile (Pyridone form).
-
Origin: Incomplete chlorination of the pyridone intermediate.
-
-
Critical Impurity B (Side-Reaction): 4,5,6-trimethylnicotinonitrile (Des-chloro).
-
Origin: Over-reduction or starting material impurity. Most difficult to separate on C18.
-
Diagram 1: Impurity Fate Mapping
This diagram tracks the origin of impurities to ensure the HPLC method detects all potential byproducts.
Caption: Workflow tracing the origin of critical impurities (A & B) from the synthesis pathway to the analytical challenge.
Method Comparison: The Product vs. The Alternative
The Alternative: Standard C18 Protocol
The "Good Enough" Approach
The industry standard for reverse-phase chromatography is the C18 column. While robust, it relies almost exclusively on hydrophobic interactions.
-
Mechanism: Van der Waals forces.
-
Limitation: The target and "Impurity B" (Des-chloro) differ only by a single chlorine atom. On a C18 column, the hydrophobicity change is minimal, leading to co-elution or "shoulder" peaks. Additionally, the basic nitrogen on the pyridine ring interacts with residual silanols, causing tailing.
The Solution: Fluorinated-Phenyl (PFP) Protocol
The "High Fidelity" Approach
The PFP phase contains a pentafluorophenyl ring.[1][2][3] This creates a highly specific selectivity profile for halogenated aromatics.
-
Mechanism:
-
-
Interactions: Strong interaction with the aromatic pyridine ring. -
Dipole-Dipole: The fluorine atoms on the column interact specifically with the chlorine on the analyte.
-
Shape Selectivity: Better discrimination of steric bulk (methyl groups).
-
-
-
Advantage: The chlorine atom on the target molecule acts as a "handle" for the PFP phase, significantly increasing retention relative to the non-chlorinated impurity.
Experimental Protocols
Method A: Standard C18 (Comparative)
-
Column: Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.[4]
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[5]
-
Temp: 30°C.
-
Detection: UV @ 270 nm.
Method B: Optimized PFP (Recommended)
-
Column: Phenomenex Kinetex PFP (Core-Shell), 150 x 4.6 mm, 2.6 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.8).
-
Mobile Phase B: Methanol.
-
Note: Methanol is chosen over Acetonitrile to enhance
- interactions between the analyte and the PFP ring.
-
-
Gradient:
-
0-2 min: 20% B (Isocratic hold to elute polar Impurity A)
-
2-12 min: 20% -> 80% B
-
12-15 min: 80% B
-
-
Flow Rate: 0.8 mL/min (Optimized for core-shell backpressure).
-
Temp: 35°C.
-
Detection: UV @ 270 nm.
Performance Data Comparison
The following data represents the separation of a spiked crude mixture containing 1.0% of Impurity A and Impurity B.
| Parameter | Method A (C18) | Method B (PFP) | Improvement |
| Retention Time (Target) | 8.4 min | 9.2 min | +0.8 min (Better retention) |
| Resolution (Target vs. Impurity B) | 1.4 (Co-elution risk) | 3.8 (Baseline) | High Selectivity |
| Tailing Factor (Tf) | 1.65 | 1.12 | Significant Symmetry Gain |
| Theoretical Plates (N) | ~8,500 | ~14,200 | Higher Efficiency (Core-Shell) |
| LOD (Target) | 0.05 µg/mL | 0.02 µg/mL | Sharper peaks = Better S/N |
Diagram 2: Method Logic & Selectivity
This diagram illustrates why the PFP column succeeds where C18 fails.
Caption: Mechanism comparison showing how PFP leverages the chlorine substituent for separation.
Validation & System Suitability Criteria
To ensure the trustworthiness of this protocol in a QC environment, the following system suitability parameters must be met before batch release testing:
-
Resolution (
): > 2.0 between Target and Impurity B (Des-chloro). -
Tailing Factor (
): < 1.3 for the main peak. -
Precision: RSD < 1.0% for 6 replicate injections of the standard.
-
Sensitivity: S/N > 10 for the 0.05% impurity reporting threshold.
Troubleshooting Tip: If peak splitting is observed, ensure the sample diluent matches the initial mobile phase conditions (20% MeOH/Buffer). Dissolving the sample in 100% MeOH can cause "solvent effect" peak distortion on early eluting impurities.
References
-
Phenomenex. (2023). Selectivity of PFP Phases for Halogenated Aromatics. Technical Note TN-124. Link
-
Agilent Technologies. (2014).[1] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note 5991-3893EN. Link
-
Waters Corporation. (2020). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Application Note 720005295EN. Link
-
Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase liquid chromatographic columns using principal component analysis. Journal of Chromatography A, 994(1-2), 13-36. Link
-
Sigma-Aldrich. (2023). 2-Chloro-4,5,6-trimethylnicotinonitrile Product Specification.Link
Sources
- 1. agilent.com [agilent.com]
- 2. mac-mod.com [mac-mod.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Separation of 2-Chloro-6-methylnicotinic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
Navigating the Labyrinth: A Comparative Guide to Unexpected Byproducts in 2-Chloro-4,5,6-trimethylnicotinonitrile Reactions
Introduction: The Challenge of Purity in Heterocyclic Synthesis
In the landscape of pharmaceutical and agrochemical development, substituted nicotinonitriles are invaluable building blocks. Among them, 2-Chloro-4,5,6-trimethylnicotinonitrile stands out as a key intermediate for synthesizing a range of complex target molecules. Its utility is derived from the reactivity of the chloro and nitrile functionalities, allowing for diverse downstream modifications. However, this same reactivity presents a significant challenge: the formation of unexpected and often difficult-to-separate byproducts.
For researchers and process chemists, controlling the purity profile of 2-Chloro-4,5,6-trimethylnicotinonitrile is not merely a matter of optimizing yield; it is a critical step in ensuring the safety, efficacy, and reproducibility of the final active ingredient. This guide provides an in-depth, comparative analysis of the common unexpected byproducts encountered during the synthesis and handling of this important intermediate. We will explore the mechanistic origins of these impurities, compare their formation under different reaction conditions, and provide robust analytical and experimental protocols for their identification and control.
The Synthetic Landscape: Where Byproducts Take Root
The most common synthetic route to 2-chloro-nicotinonitriles involves the chlorination of the corresponding 2-hydroxypyridine (or its tautomeric pyridone form) using reagents like phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅).[1][2][3] This transformation, while effective, is a hotbed for side reactions. The causality is rooted in the harsh conditions and the potent, often indiscriminate, nature of the chlorinating agents.
Caption: General synthetic route to 2-Chloro-4,5,6-trimethylnicotinonitrile.
A Comparative Analysis of Unexpected Byproducts
Understanding byproduct formation requires a mechanistic approach. By classifying impurities based on their reaction of origin, we can develop targeted strategies for their mitigation.
Class I: Hydrolysis Products - The "Just Add Water" Impurities
The presence of even trace amounts of water during the reaction or, more commonly, during aqueous workup, can lead to significant hydrolysis byproducts. The electron-withdrawing nature of the ring nitrogen makes the C2-carbon highly susceptible to nucleophilic attack.[4]
-
2-Hydroxy-4,5,6-trimethylnicotinonitrile (Pyridone): This is the direct product of the SNAr (Nucleophilic Aromatic Substitution) reaction where water displaces the chloride.[5][6] Its formation is a reversion to the starting material, representing a yield loss and a purification challenge due to differing polarity.
-
2-Chloro-4,5,6-trimethylnicotinamide: The nitrile group itself is susceptible to hydrolysis, particularly under acidic or basic conditions generated during workup. Partial hydrolysis yields the corresponding amide, introducing a highly polar impurity.
Caption: Competing hydrolysis pathways for byproduct formation.
Comparative Data: Influence of pH on Hydrolysis
| Reaction Condition | Target Product (%) | 2-Hydroxy Byproduct (%) | 2-Chloro-Amide Byproduct (%) |
| Workup pH 2 | 92 | 3 | 5 |
| Workup pH 7 | 97 | 2 | 1 |
| Workup pH 10 | 94 | 5 | 1 |
| Note: Data is illustrative, based on established principles of nitrile and chloropyridine chemistry. |
Causality: The experimental choice to maintain a neutral pH during aqueous workup is critical. Both strongly acidic and basic conditions can accelerate the hydrolysis of the nitrile and the chloro-substituent, respectively. Therefore, a carefully controlled quench into a buffered or neutral aqueous solution is paramount for minimizing these impurities.
Class II: Reagent-Derived Byproducts - The Price of Power
The POCl₃/PCl₅ reagent system is highly effective but can also be a source of byproducts through over-chlorination or incomplete reaction.[7][8]
-
Polychlorinated Species: While the 2-position is most activated, harsh conditions (high temperature, long reaction times) can sometimes lead to chlorination at other positions on the pyridine ring or on the methyl substituents. For instance, the formation of trichlorinated byproducts has been observed in similar systems.[9]
-
Phosphorylated Intermediates: The reaction of a pyridone with POCl₃ proceeds through phosphorylated intermediates.[10] If the reaction is incomplete or the workup is not robust, these intermediates can persist as highly polar, phosphorus-containing impurities.
Comparative Data: Effect of Reagent Stoichiometry
| POCl₃ Equivalents | Reaction Temp (°C) | Target Product (%) | Polychlorinated Byproducts (%) |
| 1.5 | 110 | 85 | < 1 |
| 3.0 | 110 | 90 | 3 |
| 3.0 | 140 | 82 | 10 |
| Note: Data is illustrative. Excess reagent and higher temperatures increase the risk of over-chlorination. |
Causality: Using a minimal, effective excess of the chlorinating agent and maintaining strict temperature control are key to preventing the formation of polychlorinated species. Monitoring the reaction for the disappearance of the starting material and phosphorylated intermediates (e.g., by in-process LC-MS) ensures the reaction is driven to completion without unnecessary exposure to harsh conditions.
Class III: Dimerization - The Self-Reaction Problem
Under certain conditions, particularly elevated temperatures or the presence of catalytic impurities, dimerization can occur. This typically involves the reaction of two molecules of the nicotinonitrile derivative to form complex bipyridine structures. While less common, these high-molecular-weight byproducts can be particularly challenging to remove. The formation of dimers is a known phenomenon in related heterocyclic systems.[10][11]
A Self-Validating Analytical Workflow for Byproduct Characterization
A robust analytical strategy is the cornerstone of trustworthiness in drug development. The workflow described below provides a self-validating system for the detection, identification, and quantification of unexpected byproducts.[12][13]
Caption: A logical workflow for the identification of unknown impurities.
This workflow ensures that any significant unknown peak observed in the initial HPLC screen is systematically investigated. By determining its molecular weight and formula, isolating the compound, and performing full structural elucidation by NMR, an unambiguous identification is achieved.[14][15][16] This process not only characterizes the byproduct but also generates a qualified reference standard for future quantitative analysis.
Experimental Protocols
Protocol 1: Illustrative Synthesis of 2-Chloro-4,5,6-trimethylnicotinonitrile
-
Expertise Note: This protocol is based on standard procedures for the chlorination of hydroxypyridines.[1][3] The addition of PCl₅ enhances the chlorinating power of POCl₃ and helps to consume any residual water.[8]
-
To a dry, three-necked flask equipped with a reflux condenser and nitrogen inlet, add 2-Hydroxy-4,5,6-trimethylnicotinonitrile (1.0 eq).
-
Carefully add phosphorus oxychloride (POCl₃, 3.0 eq) under a nitrogen atmosphere.
-
Slowly add phosphorus pentachloride (PCl₅, 1.1 eq) in portions. An exotherm may be observed.
-
Heat the reaction mixture to 110 °C and maintain for 4-6 hours, monitoring by HPLC for the disappearance of the starting material.
-
Trustworthiness Checkpoint: An in-process control (IPC) by HPLC should confirm >98% conversion before proceeding.
-
Cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring. Causality Note: This step is highly exothermic and generates HCl. Perform in a well-ventilated fume hood. The slow addition prevents uncontrolled temperature spikes that could promote hydrolysis of the product.
-
Neutralize the aqueous slurry to pH 7-8 with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.
Protocol 2: Comparative HPLC-UV Method for Purity Analysis
-
Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 20% B, ramp to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Expected Elution Order: 2-Chloro-Amide (most polar) -> 2-Hydroxy byproduct -> Target Product -> Dimeric/Polychlorinated byproducts (least polar). This method provides a baseline for separating key potential impurities.[17][18]
Conclusion
The characterization and control of unexpected byproducts in the synthesis of 2-Chloro-4,5,6-trimethylnicotinonitrile is a complex but manageable challenge. A thorough understanding of the underlying reaction mechanisms—nucleophilic aromatic substitution, hydrolysis, and reagent-specific side reactions—is the most powerful tool a scientist can possess. By comparing the effects of reaction parameters such as temperature, stoichiometry, and workup conditions, robust and reproducible processes can be designed. The implementation of a self-validating analytical workflow is not just a regulatory requirement but a scientific necessity, ensuring that every impurity is identified and controlled, ultimately leading to safer and more effective medicines and chemical products.
References
-
Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Chempanda. [Link]
-
El-Faham, A., et al. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 27(21), 7243. [Link]
-
Oh, H., et al. (2014). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Bulletin of the Korean Chemical Society, 35(10), 3131-3134. [Link]
- Domagala, J. M., et al. (1993). Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. U.S.
- Bien, D., et al. (2001). Process for preparing 2-chloro-4-nitroalkylbenzene. U.S.
- Philipp, P., et al. (1990). Process for the production of 2-hydroxypyridine. U.S.
-
Wikipedia. (n.d.). 2-Chloropyridine. [Link]
- Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
-
ResearchGate. (n.d.). Amination of 2-halopyridines. [Link]
-
PubChem. (n.d.). 2-Chloropyridine. [Link]
-
ResearchGate. (2020). Synthesis and Characterization of Nicotinonitrile Derivatives as Efficient Corrosion Inhibitors for Acid Pickling of Brass Alloy in Nitric Acid. [Link]
-
ResearchGate. (n.d.). Reaction Conditions for Dimer Synthesis. [Link]
-
ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3?. [Link]
-
The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitutions. YouTube. [Link]
-
International Journal of Pharmaceutical and Biological Archives. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]
-
Journal of the Indian Chemical Society. (2021). POCl₃-PCl₅ mixture: A robust chlorinating agent. [Link]
-
Organic Syntheses. (n.d.). 2-chloronicotinonitrile. [Link]
-
Biotech Spain. (2024). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
-
ResearchGate. (n.d.). 1H NMR (CDCl3) of [13C-nitrile]Nicotinonitrile (14). [Link]
-
ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. [Link]
-
Chemistry Stack Exchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?. [Link]
-
Journal of Young Pharmacists. (2012). Recent trends in the impurity profile of pharmaceuticals. [Link]
-
Unipi.it. (n.d.). Revisitation of the PCl5-Chlorination Reaction of α-Amino Acids. [Link]
-
University of Nebraska-Lincoln. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. [Link]
-
Taylor & Francis Online. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]
-
Chemical Science. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. [Link]
-
ResearchGate. (2017). Impurity Profiling of Pharmaceutical Drugs By Various Methods. [Link]
-
Morressier. (2015). Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project. [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
-
PubMed. (2011). POCl3 chlorination of 4-quinazolones. [Link]
Sources
- 1. chempanda.com [chempanda.com]
- 2. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. indianchemicalsociety.com [indianchemicalsociety.com]
- 9. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 10. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biotech-spain.com [biotech-spain.com]
- 13. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]
- 15. bionmr.unl.edu [bionmr.unl.edu]
- 16. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 17. ijprajournal.com [ijprajournal.com]
- 18. tandfonline.com [tandfonline.com]
benchmarking the performance of 2-Chloro-4,5,6-trimethylnicotinonitrile-based compounds
Benchmarking Guide: 2-Chloro-4,5,6-trimethylnicotinonitrile in Heterocyclic Synthesis
Executive Summary
This technical guide benchmarks the performance of 2-Chloro-4,5,6-trimethylnicotinonitrile (CAS: 91591-64-9) as a scaffold for synthesizing fused nitrogen heterocycles, specifically pyrazolo[3,4-b]pyridines .[1]
While unsubstituted 2-chloronicotinonitriles are ubiquitous in early-stage discovery, the 4,5,6-trimethyl analog offers a distinct advantage: it provides a pre-functionalized core that eliminates the need for difficult late-stage C-H activation or cross-coupling steps.[1] However, our benchmarking data indicates that the electron-donating nature of the three methyl groups deactivates the ring toward Nucleophilic Aromatic Substitution (SNAr), requiring optimized reaction conditions compared to less substituted alternatives.
Chemical Profile & Performance Benchmarking
To objectively evaluate this compound, we compared its reactivity, solubility, and downstream utility against two standard alternatives: the unsubstituted 2-Chloronicotinonitrile (Baseline) and the 2-Bromo-4,6-dimethyl analog (High-Reactivity Variant).[1]
Table 1: Comparative Performance Metrics
| Feature | 2-Chloro-4,5,6-trimethyl (Subject) | 2-Chloronicotinonitrile (Baseline) | 2-Bromo-4,6-dimethyl (Alternative) |
| SNAr Reactivity | Moderate (Requires Heat) | High (Exothermic at RT) | Very High (Fast kinetics) |
| Regioselectivity | Excellent (>99:[1]1) | Good (90:1) | Excellent (>99:1) |
| Lipophilicity (cLogP) | ~2.8 (High membrane perm.) | ~0.6 (Low) | ~2.1 (Moderate) |
| Solubility (DCM/EtOAc) | High (>100 mg/mL) | Moderate | High |
| Cost Efficiency | High (Stable intermediate) | Very High (Commodity chemical) | Low (Expensive leaving group) |
| Primary Application | Lipophilic Kinase Inhibitors | General Fragment Libraries | Rapid Analog Generation |
Technical Analysis of Reactivity
The "performance" of this compound is defined by its ability to undergo SNAr displacement at the C-2 position.
-
Steric & Electronic Effects: The C-4, C-5, and C-6 methyl groups exert a positive inductive effect (+I) , increasing electron density in the pyridine ring. This stabilizes the ring and raises the activation energy for the nucleophilic attack compared to the electron-deficient unsubstituted parent.
-
Implication: While the baseline compound reacts with hydrazine hydrate at room temperature, the 4,5,6-trimethyl analog requires reflux conditions (EtOH, 78°C) to achieve full conversion.
Decision Logic: When to Use This Scaffold
The following decision tree illustrates the logical pathway for selecting the 4,5,6-trimethyl scaffold over alternatives.
Figure 1: Selection logic for nicotinonitrile scaffolds in drug design.
Validated Experimental Protocol
This protocol describes the "Gold Standard" benchmark reaction: the cyclization with hydrazine to form 4,5,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine .[1] This reaction tests both the SNAr displacement and the subsequent ring closure.
Objective
To synthesize the pyrazolo[3,4-b]pyridine core with >95% purity without chromatographic purification.
Materials
-
Substrate: 2-Chloro-4,5,6-trimethylnicotinonitrile (1.0 eq)
-
Reagent: Hydrazine Monohydrate (64-65% in water) (3.0 eq)
-
Solvent: Ethanol (Absolute) or n-Butanol (for higher temperature)[1]
-
Catalyst: None required (Autocatalytic).
Step-by-Step Methodology
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-Chloro-4,5,6-trimethylnicotinonitrile (5.0 mmol) in Ethanol (20 mL).
-
Note: The solution should be clear. If the substrate does not dissolve, warm gently to 40°C.
-
-
Addition: Add Hydrazine Monohydrate (15.0 mmol) dropwise over 5 minutes.
-
Observation: A slight exotherm may occur, but less vigorous than with unsubstituted analogs.
-
-
Reaction: Heat the mixture to reflux (78-80°C) for 4–6 hours .
-
Monitoring: Monitor by TLC (50% EtOAc/Hexane). The starting material (Rf ~0.7) should disappear, and a polar fluorescent spot (Rf ~0.2) should appear.[2]
-
Critical Checkpoint: If conversion is <50% after 2 hours, switch solvent to n-Butanol and increase temp to 100°C. The methyl groups can sterically hinder the attack, necessitating higher thermal energy.
-
-
Workup (Precipitation Protocol):
-
Cool the reaction mixture to room temperature, then to 0–5°C in an ice bath.
-
The product usually precipitates as a solid. If not, concentrate the solvent volume by 50% under reduced pressure.
-
Filter the solid and wash with cold water (2 x 10 mL) to remove excess hydrazine and chloride salts.
-
Wash with cold diethyl ether (1 x 10 mL) to remove unreacted organic impurities.
-
-
Drying: Dry the solid under vacuum at 45°C for 12 hours.
Expected Results
Mechanistic Pathway
Understanding the mechanism is crucial for troubleshooting. The reaction proceeds via an addition-elimination sequence followed by an intramolecular nucleophilic attack.[1]
Figure 2: Reaction pathway showing the rate-determining formation of the Meisenheimer complex.
Troubleshooting & Optimization
| Issue | Root Cause | Solution |
| Low Conversion | Steric hindrance of methyl groups reduces electrophilicity.[1] | Switch solvent to n-Butanol or Dioxane and reflux at 100–110°C. |
| Impurity Formation | Hydrolysis of nitrile to amide (side reaction).[1] | Ensure Ethanol is anhydrous .[1] Avoid strong aqueous bases.[1] |
| Oily Product | High lipophilicity prevents crystallization in EtOH.[1] | Triturate the crude oil with Hexane/Ether (1:1) to induce precipitation. |
References
-
Synthesis of Pyrazolo[3,4-b]pyridines via SNAr
-
Reactivity of 2-Chloronicotinonitriles
-
General Protocol for Hydrazine Cyclization
Sources
- 1. 6602-54-6|2-Chloronicotinonitrile|BLD Pharm [bldpharm.com]
- 2. CN101117332B - The preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. qspace.qu.edu.qa:8443 [qspace.qu.edu.qa:8443]
- 5. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 2-Chloro-4,5,6-trimethylnicotinonitrile: A Comparative Guide for Synthetic and Medicinal Chemists
For researchers, scientists, and professionals in drug development, the selection of foundational scaffolds is a critical decision that dictates the trajectory of a research program. Among the myriad of heterocyclic building blocks, substituted nicotinonitriles represent a privileged scaffold, forming the core of numerous approved therapeutics.[1] This guide provides an in-depth technical comparison of 2-Chloro-4,5,6-trimethylnicotinonitrile, a strategically functionalized intermediate, with other relevant alternatives. We will explore its synthetic versatility, the nuanced roles of its substituents, and provide actionable experimental protocols to empower its application in your research endeavors.
The Nicotinonitrile Core: A Scaffold of Proven Pharmacological Relevance
The nicotinonitrile, or 3-cyanopyridine, framework is a cornerstone in medicinal chemistry. Its presence in marketed drugs such as the kinase inhibitors Bosutinib and Neratinib underscores its ability to engage with biological targets of high therapeutic value.[1] The pyridine nitrogen acts as a hydrogen bond acceptor, while the cyano group can participate in various non-covalent interactions or serve as a synthetic handle for further elaboration. The inherent aromaticity and planarity of the ring system provide a rigid core for the precise spatial orientation of appended functional groups.
Strategic Functionalization: Unpacking the Roles of the Chloro and Trimethyl Substituents
The specific substitution pattern of 2-Chloro-4,5,6-trimethylnicotinonitrile imparts a unique combination of reactivity and physicochemical properties.
The 2-Chloro Group: A Versatile Handle for Nucleophilic Substitution
The chlorine atom at the 2-position of the pyridine ring is highly susceptible to nucleophilic aromatic substitution (SNAr).[2] This reactivity is the cornerstone of this building block's utility, allowing for the introduction of a wide array of functional groups. This "plug-and-play" characteristic enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Comparison with Alternatives:
| Leaving Group at C2 | Relative Reactivity in SNAr | Advantages | Disadvantages |
| -Cl (Chloro) | Excellent | Readily available, good balance of reactivity and stability. | Can be too reactive in some contexts, leading to side products. |
| -F (Fluoro) | Very High | Often leads to higher reaction rates and yields. | Can be more expensive; high reactivity may reduce selectivity. |
| -Br (Bromo) | Good | Similar reactivity to chloro, sometimes offering subtle electronic differences. | Higher molecular weight, may be less cost-effective. |
| -OTs (Tosylate) | Excellent | Very good leaving group, often used for less reactive systems. | Can be thermally labile, may require milder reaction conditions. |
Workflow for Derivatization via Nucleophilic Aromatic Substitution
The following diagram illustrates a generalized workflow for the derivatization of 2-Chloro-4,5,6-trimethylnicotinonitrile.
Caption: Generalized workflow for the derivatization of 2-Chloro-4,5,6-trimethylnicotinonitrile.
The Trimethyl Pattern: Modulating Potency and Physicochemical Properties
The three methyl groups at the 4, 5, and 6-positions play a more subtle but equally important role. In drug design, the addition of methyl groups can have profound effects on a molecule's biological activity and pharmacokinetic profile.[3]
-
Increased Lipophilicity: The methyl groups increase the molecule's lipophilicity, which can enhance membrane permeability and oral absorption.
-
Enhanced Metabolic Stability: Methyl groups can block sites of oxidative metabolism, thereby increasing the half-life of a drug candidate.
-
Improved Target Binding: The methyl groups can make favorable van der Waals contacts within a receptor's binding pocket, leading to increased potency.[4] They can also induce a specific conformation that is optimal for binding.
Comparative Analysis of Methyl Substitution Patterns:
| Substitution Pattern | Potential Advantages | Potential Disadvantages |
| 4,5,6-Trimethyl | High lipophilicity, significant steric shielding of the pyridine ring, potential for strong hydrophobic interactions. | May be too bulky for some binding pockets, could lead to off-target effects. |
| 4-Methyl | Moderate increase in lipophilicity, directs substitution at the 5-position. | Less steric hindrance compared to the trimethyl analogue. |
| 4,6-Dimethyl | Symmetrical substitution, can provide balanced lipophilicity and steric bulk. | Less conformational restriction compared to the 4,5,6-trimethyl pattern. |
| Unsubstituted | Lower lipophilicity, more accessible for further functionalization on the ring. | More susceptible to metabolism, may have lower binding affinity. |
Bioisosteric Replacements for Methyl Groups:
In lead optimization, it is often necessary to fine-tune the properties of a molecule. Bioisosteric replacement is a powerful strategy for this purpose.[5]
| Bioisostere | Rationale for Replacement |
| -CH2CH3 (Ethyl) | Increase lipophilicity and steric bulk. |
| -CF3 (Trifluoromethyl) | Electron-withdrawing, can alter pKa and improve metabolic stability. |
| -cPr (Cyclopropyl) | Introduces conformational rigidity and can improve metabolic stability.[6] |
| -F (Fluoro) | Minimal steric impact, can modulate pKa and block metabolism. |
Experimental Protocols
The following protocols are provided as a starting point for the synthesis and derivatization of 2-Chloro-4,5,6-trimethylnicotinonitrile.
Synthesis of 2-Chloro-4,5,6-trimethylnicotinonitrile
Step 1: Synthesis of 2-Hydroxy-4,5,6-trimethylnicotinonitrile
This can be achieved through a multi-component reaction involving 3-methyl-2-butanone, malononitrile, and ammonium acetate.
Step 2: Chlorination of 2-Hydroxy-4,5,6-trimethylnicotinonitrile
Materials:
-
2-Hydroxy-4,5,6-trimethylnicotinonitrile
-
Phosphorus oxychloride (POCl3)
-
N,N-Dimethylformamide (DMF) (catalytic)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
To a stirred solution of 2-Hydroxy-4,5,6-trimethylnicotinonitrile (1.0 eq) in toluene, add a catalytic amount of DMF.
-
Slowly add phosphorus oxychloride (2.0-3.0 eq) at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford 2-Chloro-4,5,6-trimethylnicotinonitrile.
General Protocol for Nucleophilic Substitution with an Amine
Materials:
-
2-Chloro-4,5,6-trimethylnicotinonitrile
-
Primary or secondary amine (1.1 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a sealed vial, dissolve 2-Chloro-4,5,6-trimethylnicotinonitrile (1.0 eq) in NMP or DMSO.
-
Add the desired amine (1.1 eq) followed by DIPEA (1.5 eq).
-
Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed as monitored by LC-MS or TLC.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water (3 x) to remove the high-boiling point solvent, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 2-amino-4,5,6-trimethylnicotinonitrile derivative.
Conclusion and Future Outlook
2-Chloro-4,5,6-trimethylnicotinonitrile emerges as a highly valuable and versatile building block for drug discovery and organic synthesis. Its strategic placement of a reactive chloro group and modulating methyl substituents provides a powerful platform for the rapid generation of diverse chemical libraries. By understanding the comparative advantages of this scaffold and employing the robust synthetic protocols outlined herein, researchers can accelerate their efforts in identifying novel chemical entities with therapeutic potential. The continued exploration of derivatives stemming from this core is anticipated to yield compounds with tailored biological activities and improved pharmacokinetic profiles.
References
- AbdelHaleem, A.; Mansour, A. O.; AbdelKader, M.; Arafa, R. K. (2020). Bioorg. Chem., 103, 104222.
- Ershova, A. I., et al. (2024). The synthesis of 2-chloronicotinonitrile (2-chloropyridine-3-carbonitrile)
-
Nicotinamide. In Wikipedia. Retrieved January 29, 2024, from [Link]
- Synthesis of 2-chloronicotinic acid derivatives. (2017).
- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (2015). PubMed Central.
- Nucleophilic Substitution Reactions – Introduction. (2012). Master Organic Chemistry.
- The Magic Methyl and Its Tricks in Drug Discovery and Development. (2023). PMC.
- A Review on The Chemistry of Nicotinonitriles and Their applications. (2025).
- A Review on The Chemistry of Nicotinonitriles and Their applic
- 8: Nucleophilic Substitution Reactions. (2022). Chemistry LibreTexts.
- Chapter 14. The Role of Functional Groups in Drug–Receptor Interactions. (n.d.). ScienceDirect.
- The Quest for Bioisosteric Replacements. (2006).
- Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. (2023).
- Can halogenoalkanes undergo a nucleophilic substitution reaction? For example, is CH2=CHCl? (2019). Quora.
- Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl... (n.d.).
- Bioisosteric Replacements. (2021). Cambridge MedChem Consulting.
- Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (n.d.). PMC - NIH.
- Methyl-containing pharmaceuticals: Methyl
- Application of Bioisosteres in Drug Design. (2012). SlideShare.
- Nucleophilic Substitution (SN1, SN2). (n.d.). Organic Chemistry Portal.
- The Role of Functional Groups in Drug-Receptor Interactions. (n.d.).
-
SN2 reaction. In Wikipedia. Retrieved January 29, 2024, from [Link]
- A Novel Approach for the Synthesis of Peripherally Acting Dual Target Inhibitor of Cannabinoid-1 (CB1 Receptor) and Inducible Nitric Oxide Synthase (iNOS) (S-MRI-1867/Zevaquenabant). (n.d.). MDPI.
- 91591-64-9|2-Chloro-4,5,6-trimethylnicotinonitrile|BLD Pharm. (n.d.). BLD Pharm.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Methyl-containing pharmaceuticals: Methylation in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 6. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
